molecular formula C19H18F4N4O5 B611127 Tak-915 CAS No. 1476727-50-0

Tak-915

Cat. No.: B611127
CAS No.: 1476727-50-0
M. Wt: 458.4 g/mol
InChI Key: AWJSRXUQLSPAOI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-915 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 0.61 nM, and demonstrates over 4100-fold selectivity for PDE2A over PDE1A . Its primary research value lies in modulating the cyclic nucleotide signaling pathways in the brain. By inhibiting PDE2A, a key enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound increases the levels of these second messengers, which are crucial for synaptic plasticity and neuronal signaling . This mechanism underpins its application in preclinical studies for cognitive disorders. In vivo research indicates that this compound ameliorates cognitive impairment associated with aging. Studies in rodent models have shown that it can significantly improve performance in tasks measuring spatial learning and memory, such as reducing escape latency in the Morris water maze, and can attenuate drug-induced memory deficits in episodic memory tasks . Furthermore, this compound has been investigated for its potential in addressing cognitive deficits and social withdrawal in pharmacological models of schizophrenia. It was found to attenuate memory impairments and social interaction deficits induced by N-methyl-d-aspartate (NMDA) receptor antagonists, suggesting a potential role in targeting the cognitive symptoms of neuropsychiatric diseases . Based on its profile, this compound serves as a valuable research tool for exploring the pathophysiology and potential treatment avenues for neuropsychiatric and neurodegenerative conditions involving PDE2A and cyclic nucleotide signaling. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRXUQLSPAOI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476727-50-0
Record name TAK-915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TAK-915: A Deep Dive into its Neuronal Mechanism of Action as a Phosphodiesterase 2A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that has demonstrated significant potential in preclinical models for the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders.[1][2] Its mechanism of action in neurons does not involve direct interaction with dopamine receptors, but rather the modulation of intracellular second messenger signaling pathways. By inhibiting PDE2A, this compound elevates levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), leading to the activation of downstream kinases and the phosphorylation of key synaptic proteins. This cascade of events is believed to enhance synaptic plasticity and improve cognitive function. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PDE2A Inhibition

Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating the intracellular concentrations of these second messengers.[1] PDE2A is highly expressed in the forebrain, a region critical for cognitive processes.[1][3] this compound acts as a competitive inhibitor at the catalytic site of PDE2A, preventing the breakdown of cAMP and cGMP. This leads to an accumulation of these cyclic nucleotides within the neuron.

The primary downstream effect of increased cGMP is the activation of protein kinase G (PKG). Activated PKG, in turn, phosphorylates a variety of substrate proteins, including those involved in synaptic plasticity. One of the key identified downstream effects of this compound is the increased phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1 at serine 845.[4] This phosphorylation event is known to enhance AMPA receptor function, a critical component of long-term potentiation (LTP) and memory formation. Additionally, the increase in cAMP can activate protein kinase A (PKA), which can also phosphorylate GluR1 at the same residue, as well as activate the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuronal plasticity and long-term memory.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesReference
PDE2A IC50 0.61 nMHuman[2]
Selectivity for PDE2A over PDE1A >4100-foldHuman[1][2]

Table 2: In Vivo Pharmacodynamics and Efficacy of this compound in Rodent Models

ModelSpeciesDose (p.o.)EffectReference
cGMP Levels Rat3 and 10 mg/kgSignificant increase in frontal cortex, hippocampus, and striatum[4]
MK-801-Induced Episodic Memory Deficit (Passive Avoidance) Rat3 and 10 mg/kgSignificant attenuation of deficits[4]
MK-801-Induced Working Memory Deficit (Radial Arm Maze) Rat10 mg/kgSignificant attenuation of deficits[4]
Scopolamine-Induced Memory Deficit (Novel Object Recognition) Rat1, 3, and 10 mg/kgDose-dependent attenuation of deficits[3]
Age-Associated Spatial Learning Deficit (Morris Water Maze) Rat3 mg/kg/day for 4 daysSignificantly reduced escape latency[3]
Phosphorylation of GluR1 (Hippocampus) Rat10 mg/kgSignificant upregulation[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PDE2A Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PDE2A.

  • Methodology:

    • Recombinant human PDE2A enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of a fixed concentration of [3H]-cGMP or [3H]-cAMP as a substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated, and the product ([3H]-5'-GMP or [3H]-5'-AMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay.

    • The amount of product formed is quantified by scintillation counting.

    • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Measurement of cGMP Levels in Brain Tissue
  • Objective: To quantify the effect of this compound on cGMP concentrations in specific brain regions of rats.

  • Methodology:

    • Rats are orally administered with vehicle or this compound at specified doses.

    • At a predetermined time point after administration, animals are euthanized, and brains are rapidly dissected to isolate the frontal cortex, hippocampus, and striatum.

    • Brain tissues are immediately frozen in liquid nitrogen to prevent enzymatic degradation of cGMP.

    • Tissues are homogenized in an acidic buffer to precipitate proteins and extract cyclic nucleotides.

    • The supernatant is collected after centrifugation, and the cGMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Data are typically normalized to the total protein concentration of the tissue homogenate.

Passive Avoidance Test
  • Objective: To assess the effect of this compound on episodic memory in a rat model of NMDA receptor hypofunction.

  • Methodology:

    • Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

    • Acquisition Trial:

      • Rats are placed in the light compartment.

      • After a brief habituation period, the door to the dark compartment is opened.

      • When the rat enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.

    • Retention Trial (24 hours later):

      • The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded.

      • An increased latency to enter the dark compartment is indicative of memory of the aversive stimulus.

    • Drug Administration: this compound or vehicle is administered orally at a specified time before the acquisition trial. The cognitive deficit is induced by administering the NMDA receptor antagonist MK-801 prior to drug treatment.

Western Blot for Phosphorylated GluR1
  • Objective: To determine the effect of this compound on the phosphorylation of the AMPA receptor subunit GluR1 in the hippocampus.

  • Methodology:

    • Rats are treated with this compound or vehicle as described for the cGMP measurement.

    • Hippocampal tissue is dissected and homogenized in a lysis buffer containing phosphatase and protease inhibitors.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated GluR1 (at Serine 845).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is often stripped and re-probed with an antibody for total GluR1 to normalize the phosphorylation signal.

Mandatory Visualizations

Signaling Pathway of this compound in Neurons

TAK915_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Signaling This compound This compound TAK-915_in This compound This compound->TAK-915_in Crosses cell membrane PDE2A PDE2A TAK-915_in->PDE2A Inhibits 5GMP 5'-GMP PDE2A->5GMP Hydrolyzes 5AMP 5'-AMP PDE2A->5AMP Hydrolyzes cGMP cGMP cGMP->PDE2A PKG PKG cGMP->PKG Activates cAMP cAMP cAMP->PDE2A PKA PKA cAMP->PKA Activates GluR1 GluR1 PKG->GluR1 Phosphorylates PKA->GluR1 Phosphorylates CREB CREB PKA->CREB Phosphorylates pGluR1 p-GluR1 (Ser845) GluR1->pGluR1 Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) pGluR1->Synaptic_Plasticity pCREB p-CREB CREB->pCREB pCREB->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Experimental_Workflow cluster_study_design Study Design and Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Aged Rats, MK-801 treated) Grouping Randomly Assign to Groups (Vehicle, this compound doses) Animal_Model->Grouping Drug_Admin Oral Administration of This compound or Vehicle Grouping->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral_Testing Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Testing->Tissue_Collection Behavioral_Analysis Analyze Behavioral Data (e.g., Escape Latency, Memory Index) Behavioral_Testing->Behavioral_Analysis Biochemical_Analysis Biochemical Assays (cGMP ELISA, Western Blot for p-GluR1) Tissue_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavioral_Analysis->Statistical_Analysis Biochemical_Analysis->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism of Action Statistical_Analysis->Conclusion

References

The Core Mechanism of PDE2A Inhibition by TAK-915: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth examination of the molecular pathway targeted by TAK-915, a selective inhibitor of Phosphodiesterase 2A (PDE2A). It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mechanism of action, the underlying signaling cascades, and the experimental methodologies used to characterize its effects.

Introduction to PDE2A and this compound

Phosphodiesterase 2A (PDE2A) is a critical enzyme in the central nervous system responsible for regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] As a dual-substrate enzyme, PDE2A hydrolyzes both cAMP and cGMP, playing a pivotal role in modulating signaling pathways essential for cognitive functions.[1][3] Its high expression in forebrain regions like the cortex, hippocampus, and striatum makes it a promising therapeutic target for neurological and psychiatric disorders characterized by cognitive deficits.[1][4]

This compound is a potent, selective, and brain-penetrant oral inhibitor of PDE2A.[2] It is under investigation for its potential to ameliorate cognitive impairments associated with conditions like schizophrenia and aging.[1][3] By inhibiting PDE2A, this compound elevates cyclic nucleotide levels, thereby enhancing downstream signaling cascades linked to synaptic plasticity and memory.[2]

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for the PDE2A enzyme. This specificity is crucial for minimizing off-target effects and provides a focused therapeutic action. The key quantitative parameters of this compound are summarized below.

ParameterValueReference
IC₅₀ (PDE2A) 0.61 nM[2]
Selectivity >4100-fold over PDE1A[2]

The PDE2A Inhibition Signaling Pathway

The therapeutic effects of this compound are rooted in its ability to modulate the cGMP and cAMP signaling pathways. PDE2A's activity is uniquely stimulated by cGMP binding to its GAF-B allosteric domain, creating a feedback mechanism that can enhance the hydrolysis of cAMP.[5][6] By blocking PDE2A, this compound disrupts this process, leading to an accumulation of cGMP. This elevation in cGMP is the primary initiating event in its mechanism of action.

The increased cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. A key outcome of this pathway is the increased phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1.[1][2] This post-translational modification is critical for enhancing synaptic plasticity, a fundamental cellular mechanism for learning and memory.

PDE2A_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 PDE2A Regulation cluster_2 Downstream Effects TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibits FiveAMP 5'-AMP / 5'-GMP PDE2A->FiveAMP Hydrolyzes cGMP cGMP cGMP->PDE2A PKG PKG (Activated) cGMP->PKG Activates cAMP cAMP cAMP->PDE2A pGluR1 Phosphorylated GluR1 PKG->pGluR1 Phosphorylates GluR1 GluR1 (AMPA Receptor) GluR1->pGluR1 Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) pGluR1->Synaptic_Plasticity Leads to Cognition Improved Cognitive Function Synaptic_Plasticity->Cognition Contributes to sGC Soluble Guanylyl Cyclase (sGC) sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC

Caption: this compound inhibits PDE2A, increasing cGMP and downstream signaling.

Preclinical Efficacy of this compound

In vivo studies in rodent models have demonstrated the potential of this compound to treat cognitive deficits. Oral administration significantly increases cGMP levels in key brain regions and reverses cognitive impairments induced by NMDA receptor antagonists, which are used to model schizophrenia-like symptoms.[1] Furthermore, this compound has shown efficacy in models of age-related cognitive decline.[3]

Model / TaskSpeciesDosingKey FindingReference
MK-801-induced Episodic Memory Deficit (Passive Avoidance Test)Rat3 & 10 mg/kg, p.o.Significantly attenuated memory deficits.[1]
MK-801-induced Working Memory Deficit (Radial Arm Maze)Rat10 mg/kg, p.o.Significantly attenuated working memory deficits.[1]
PCP-induced Social Withdrawal (Social Interaction Test)Rat10 mg/kg, p.o.Prevented social withdrawal.[1]
Age-related Spatial Learning Deficit (Morris Water Maze)Aged Rat3 mg/kg/day, p.o. (4 days)Significantly reduced escape latency.[3]
Scopolamine-induced Memory Deficit (Novel Object Recognition)Rat1, 3, & 10 mg/kg, p.o.Dose-dependently attenuated memory deficits.[3]
Attentional Performance (5-Choice Serial Reaction Time Task)Middle-aged Rat10 mg/kg, p.o.Significantly improved performance in poorly-performing rats.[3]

Experimental Protocols

Characterizing the activity and effects of PDE2A inhibitors like this compound requires specific and sensitive assays. Below are detailed methodologies for two key experimental procedures.

PDE2A Activity Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PDE2A by detecting the product of cyclic nucleotide hydrolysis. It is a common method for screening and determining the potency (IC₅₀) of inhibitors.

Principle: The assay uses a fluorescein-labeled cAMP or cGMP (FAM-cNP) substrate. In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization (FP). When PDE2A hydrolyzes the substrate, the resulting linear monophosphate (FAM-NMP) is captured by a specific binding agent. This forms a large molecular complex that rotates slowly, leading to a high FP signal. The increase in FP is directly proportional to PDE2A activity.[7]

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A enzyme, FAM-cNP substrate, and binding agent. Serially dilute the test inhibitor (e.g., this compound) to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the PDE2A enzyme to wells containing the assay buffer and varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the enzymatic reaction by adding the FAM-cNP substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Termination & Detection: Stop the reaction and initiate detection by adding the binding agent. This agent binds to the hydrolyzed FAM-NMP.

  • Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

  • Data Analysis: Plot the FP signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

FP_Assay_Workflow Start Start Prep Prepare Reagents: - PDE2A Enzyme - this compound Dilutions - FAM-cNP Substrate Start->Prep Plate Plate Setup (96-well): Add Enzyme and Inhibitor Dilutions Prep->Plate Initiate Initiate Reaction: Add FAM-cNP Substrate Plate->Initiate Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Detect Add Binding Agent to Detect Product Incubate->Detect Read Measure Fluorescence Polarization (FP) Detect->Read Analyze Data Analysis: Plot FP vs. [Inhibitor] Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a Fluorescence Polarization-based PDE2A assay.
Quantification of cGMP/cAMP in Brain Tissue (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying endogenous levels of cAMP and cGMP in biological samples, such as brain tissue from animals treated with this compound.

Principle: The method involves homogenizing the tissue, extracting the cyclic nucleotides, separating them from other molecules using liquid chromatography, and then detecting and quantifying them based on their unique mass-to-charge ratios using tandem mass spectrometry. Stable isotope-labeled internal standards (e.g., ¹³C₅-cAMP) are used for accurate quantification.[8]

Methodology:

  • Tissue Collection: Euthanize the animal at the desired time point after this compound administration. Rapidly dissect the brain region of interest (e.g., hippocampus, frontal cortex) and immediately freeze it (e.g., in liquid nitrogen) to halt enzymatic activity.

  • Homogenization: Homogenize the pre-weighed frozen tissue sample in a cold acidic solution (e.g., 0.4M perchloric acid) to precipitate proteins and extract the cyclic nucleotides.[8]

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards for both cAMP and cGMP to the homogenate.

  • Extraction & Cleanup: Centrifuge the homogenate to pellet the precipitated proteins. The supernatant containing the cyclic nucleotides is collected. Further solid-phase extraction (SPE) steps may be employed to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis:

    • Inject the final extract into an HPLC system. The cyclic nucleotides are separated on a chromatography column (e.g., a C18 column).

    • The eluent from the column is directed into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the mass spectrometer is set to monitor specific mass transitions for the endogenous cyclic nucleotides and their corresponding internal standards (Selected Reaction Monitoring - SRM).

  • Quantification: The concentration of cAMP and cGMP in the original tissue sample is determined by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a standard calibration curve. Results are typically expressed as ng/g of tissue.[9]

LCMS_Workflow Start Start: Collect & Freeze Brain Tissue Sample Homogenize Homogenize Tissue in Cold Acid Start->Homogenize Spike Spike with Isotope-Labeled Internal Standards Homogenize->Spike Extract Centrifuge & Collect Supernatant (Extract) Spike->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Inject Inject onto LC-MS/MS System Cleanup->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect Mass Spectrometric Detection (SRM) Separate->Detect Quantify Quantify cGMP/cAMP using Calibration Curve Detect->Quantify End End Quantify->End

Caption: Workflow for quantifying cGMP/cAMP in brain tissue via LC-MS/MS.

Conclusion

This compound represents a targeted approach to enhancing cognitive function by selectively inhibiting the PDE2A enzyme. Its mechanism of action is centered on the elevation of intracellular cGMP, which triggers a signaling cascade that ultimately strengthens synaptic plasticity. The robust preclinical data, demonstrating efficacy in various models of cognitive impairment, underscore the therapeutic potential of this pathway. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel PDE2A inhibitors.

References

The Effect of TAK-915 on Cyclic GMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound leads to a significant and dose-dependent increase in intracellular cGMP levels, particularly in brain regions where PDE2A is highly expressed, such as the frontal cortex, hippocampus, and striatum.[3][4] This elevation of cGMP is believed to be a key mechanism underlying the potential therapeutic effects of this compound in cognitive disorders and schizophrenia.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on cGMP levels, supported by available preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally active, brain-penetrant small molecule that exhibits high selectivity for the PDE2A enzyme.[1][2] PDE2A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP.[1] The inhibition of PDE2A by this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in cGMP, a crucial second messenger, subsequently modulates downstream signaling pathways, including the activation of protein kinase G (PKG). The therapeutic hypothesis for this compound is centered on the premise that enhancing cGMP signaling in the brain can ameliorate cognitive deficits associated with various neurological and psychiatric conditions.[3][5]

Signaling Pathway of this compound-Mediated cGMP Elevation

The following diagram illustrates the signaling pathway through which this compound exerts its effects on cGMP levels.

TAK915_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signaling Molecule Signaling Molecule Receptor Receptor Signaling Molecule->Receptor GC Guanylate Cyclase (GC) Receptor->GC activates cGMP cGMP GC->cGMP converts GTP to cGMP GTP GTP PDE2A PDE2A cGMP->PDE2A hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates AMP 5'-GMP PDE2A->AMP TAK915 This compound TAK915->PDE2A inhibits Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity, Cognitive Function) PKG->Downstream

Caption: this compound Signaling Pathway

Quantitative Data on cGMP Levels

While specific quantitative data from the primary preclinical studies on this compound are not publicly available in their entirety, reports consistently indicate a significant, dose-dependent increase in cGMP levels in the brains of rodents following oral administration.[2][3][4]

Table 1: Reported Effects of this compound on cGMP Levels in Rodents

SpeciesBrain Region(s)Dose (mg/kg, p.o.)Effect on cGMP LevelsReference
RatFrontal Cortex, Hippocampus, Striatum3 and 10Significant increase[4]
MouseBrain3 and 10Dose-dependent increase (significant at 10 mg/kg)[2]

To provide a representative example of the expected quantitative changes in cGMP levels following PDE2A inhibition, the table below summarizes data from a study on a different selective PDE2A inhibitor, BAY 60-7550, in a cell-based assay.

Table 2: Representative Data on the Effect of a PDE2A Inhibitor (BAY 60-7550) on Intracellular cGMP Levels in a PDE2-HEK293 Cell Line (in the presence of a guanylate cyclase stimulator)

BAY 60-7550 ConcentrationMean cGMP Level (fmol/well) ± SEM
Control~100 ± 20
10 nM~250 ± 50
100 nM~600 ± 100
1 µM~1200 ± 200
10 µM~1500 ± 250

Note: The data in Table 2 is adapted from a published study on BAY 60-7550 and is intended to be illustrative of the potential magnitude of cGMP increase following PDE2A inhibition. Actual values for this compound may vary.

Experimental Protocols

The following section outlines a general methodology for assessing the in vivo effects of a PDE2A inhibitor, such as this compound, on brain cGMP levels. This protocol is a composite based on standard practices in the field.

Animal Models and Dosing
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is typically formulated in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) via gavage.

  • Dose Selection: A range of doses (e.g., 1, 3, and 10 mg/kg) is selected based on initial pharmacokinetic and pharmacodynamic studies. A vehicle control group is always included.

Tissue Collection and Preparation
  • Euthanasia: At a predetermined time point after drug administration (e.g., 1 hour), animals are euthanized. To prevent post-mortem degradation of cyclic nucleotides, focused microwave irradiation of the head is the preferred method.

  • Brain Dissection: The brain is rapidly removed and dissected on a cold plate to isolate specific regions of interest (e.g., frontal cortex, hippocampus, striatum).

  • Homogenization: The dissected brain tissue is weighed and homogenized in a cold buffer (e.g., 0.1 N HCl or 5% trichloroacetic acid) to precipitate proteins and extract cyclic nucleotides.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the protein precipitate.

  • Supernatant Collection: The supernatant containing the cGMP is collected for analysis.

cGMP Measurement
  • Assay: cGMP levels are typically quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Acetylation: For increased sensitivity in EIA, an acetylation step is often included.

  • Data Normalization: cGMP concentrations are normalized to the initial weight of the brain tissue (e.g., pmol/g tissue) or to the protein concentration of the tissue homogenate (e.g., pmol/mg protein), which is determined using a standard protein assay (e.g., BCA assay).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for measuring the effect of this compound on brain cGMP levels.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_data_phase Data Analysis Phase Animal_Model Animal Model Selection (e.g., Rats, Mice) Dosing Oral Administration of this compound (Vehicle, 1, 3, 10 mg/kg) Animal_Model->Dosing Incubation Incubation Period (e.g., 1 hour) Dosing->Incubation Euthanasia Euthanasia and Tissue Collection (Microwave Irradiation) Incubation->Euthanasia Dissection Brain Dissection (Frontal Cortex, Hippocampus, etc.) Euthanasia->Dissection Homogenization Tissue Homogenization (Acidic Buffer) Dissection->Homogenization Centrifugation Centrifugation and Supernatant Collection Homogenization->Centrifugation Measurement cGMP Measurement (EIA or RIA) Centrifugation->Measurement Normalization Data Normalization (per mg protein or g tissue) Measurement->Normalization Statistics Statistical Analysis (e.g., ANOVA) Normalization->Statistics Results Results Interpretation Statistics->Results

Caption: Experimental Workflow for cGMP Measurement

Conclusion

This compound is a selective PDE2A inhibitor that effectively increases cGMP levels in key brain regions. This mechanism of action is central to its potential as a therapeutic agent for cognitive disorders. While detailed quantitative data from primary studies on this compound are not fully public, the available information and data from analogous compounds strongly support its role as a modulator of the cGMP signaling pathway. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other PDE2A inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the quantitative pharmacodynamics of this compound and its downstream effects on neuronal function and behavior.

References

The Cellular Signaling Pathways of TAK-915: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-915 is a potent, selective, and orally active inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE2A, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cognitive dysfunction, including schizophrenia and age-related cognitive decline. This guide provides an in-depth overview of the cellular signaling pathways of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: PDE2A Inhibition

The primary molecular target of this compound is the PDE2A enzyme. The inhibition of PDE2A by this compound is highly potent and selective, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This selectivity is crucial for minimizing off-target effects.

Quantitative Data: In Vitro Inhibition
CompoundTargetIC50 (nM)Selectivity
This compoundPDE2A0.61>4100-fold vs PDE1A

Data sourced from publicly available research.

The inhibition of PDE2A leads to the accumulation of intracellular cGMP, a key second messenger in various neuronal processes. Oral administration of this compound has been shown to significantly increase cGMP levels in key brain regions associated with cognition.

Quantitative Data: In Vivo cGMP Elevation in Rats
Brain RegionThis compound Dose (mg/kg)% Increase in cGMP (relative to vehicle)
Frontal Cortex3Significant
10Significant
Hippocampus3Significant
10Significant
Striatum3Significant
10Significant

Data adapted from Nakashima et al., 2018. Specific percentage increases were not detailed in the abstract.

Signaling Pathways Modulated by this compound

The elevation of intracellular cGMP by this compound initiates a cascade of downstream signaling events, primarily impacting the glutamatergic system, which is critical for learning and memory.

Potentiation of Glutamatergic Signaling

The pathophysiology of cognitive deficits in disorders like schizophrenia is often linked to glutamatergic dysfunction, particularly involving the N-methyl-D-aspartate (NMDA) receptor. The cGMP signaling pathway is a pivotal downstream effector of NMDA receptor activation. By increasing cGMP levels, this compound is thought to enhance and restore normal glutamatergic neurotransmission.

Upregulation of AMPA Receptor Phosphorylation

A significant downstream effect of increased cGMP is the enhanced phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit, GluR1 (also known as GluA1), at the Serine-831 residue. This phosphorylation is a critical event in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that this compound administration leads to a significant upregulation of phosphorylated GluR1 in the hippocampus.

TAK915_Signaling_Pathway This compound Signaling Pathway TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibits cGMP ↑ cGMP PDE2A->cGMP Normally Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GluR1 AMPAR (GluR1) PKG->GluR1 Phosphorylates pGluR1 ↑ Phosphorylated GluR1 (Ser-831) SynapticPlasticity Enhanced Synaptic Plasticity (LTP) pGluR1->SynapticPlasticity Cognition Improved Cognitive Function SynapticPlasticity->Cognition Experimental_Workflow_MWM Morris Water Maze Experimental Workflow cluster_prep Preparation cluster_acq Acquisition Phase (e.g., 4 days) cluster_probe Probe Trial (Day 5) Animal_Acclimation Animal Acclimation Drug_Admin This compound or Vehicle Administration Animal_Acclimation->Drug_Admin Trial_1 Daily Trials: Place rat in pool Drug_Admin->Trial_1 Find_Platform Measure Escape Latency Trial_1->Find_Platform Find_Platform->Trial_1 Repeat trials/days Remove_Platform Remove Platform Find_Platform->Remove_Platform Swim_Test Allow free swim (60s) Remove_Platform->Swim_Test Measure_Time Measure time in target quadrant Swim_Test->Measure_Time

References

An In-depth Technical Guide to the Downstream Molecular Targets of TAK-915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme highly expressed in the central nervous system and involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular levels of these crucial second messengers, leading to the modulation of downstream signaling pathways implicated in cognitive function. This technical guide provides a comprehensive overview of the identified downstream molecular targets of this compound, complete with detailed experimental protocols and quantitative data to support further research and development in this area.

Core Mechanism of Action: PDE2A Inhibition

This compound exerts its primary effect through the selective inhibition of the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cGMP and cAMP in key brain regions associated with learning and memory.

Signaling Pathway

The core signaling pathway initiated by this compound is illustrated below. Inhibition of PDE2A prevents the breakdown of cGMP and cAMP, allowing these second messengers to activate their downstream effectors, such as protein kinase G (PKG) and protein kinase A (PKA). This activation ultimately leads to the phosphorylation of target proteins, including the GluR1 subunit of the AMPA receptor.

TAK915_Pathway TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibits cGMP_cAMP cGMP / cAMP (intracellular levels) PDE2A->cGMP_cAMP Hydrolyzes PKG_PKA PKG / PKA Activation cGMP_cAMP->PKG_PKA GluR1 GluR1 Phosphorylation (Ser831) PKG_PKA->GluR1 Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognition GluR1->Synaptic_Plasticity

Figure 1: this compound Signaling Pathway

Key Downstream Molecular Targets

Preclinical studies have identified two primary downstream molecular consequences of this compound administration: a significant increase in brain cGMP levels and an upregulation of the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1 at the serine 831 residue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

ParameterValueSpeciesReference
IC₅₀ for PDE2A 0.61 nM-[1]
Selectivity for PDE2A over PDE1A >4100-fold-[1]
Table 1: In Vitro Potency and Selectivity of this compound
Brain RegionDosage (mg/kg, p.o.)% Increase in cGMP (vs. Vehicle)Reference
Frontal Cortex 3Significant Increase[2]
10Significant Increase[2]
Hippocampus 3Significant Increase[2]
10Significant Increase[2]
Striatum 3Significant Increase[2]
10Significant Increase[2]
Table 2: Effect of this compound on cGMP Levels in Rat Brain
Brain RegionDosage (mg/kg, p.o.)Effect on GluR1 Phosphorylation (Ser831)Reference
Hippocampus 10Significantly Upregulated[2]
Table 3: Effect of this compound on GluR1 Phosphorylation in Rat Hippocampus

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the methods described by Nakashima et al. in their 2018 publication in The Journal of Pharmacology and Experimental Therapeutics.[2]

Measurement of cGMP Levels in Rat Brain Tissue

This protocol describes the enzyme-linked immunosorbent assay (ELISA) method used to quantify cGMP concentrations in various brain regions of rats following oral administration of this compound.

Experimental Workflow:

cGMP_Workflow cluster_animal Animal Dosing & Tissue Collection cluster_sample Sample Preparation cluster_elisa cGMP ELISA Dosing Oral Administration of This compound or Vehicle to Rats Wait Wait 1 hour Dosing->Wait Euthanasia Microwave Irradiation (Euthanasia & Enzyme Inactivation) Wait->Euthanasia Dissection Dissection of Frontal Cortex, Hippocampus, and Striatum Euthanasia->Dissection Homogenization Homogenization in 0.1 M HCl Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Assay Perform cGMP ELISA (Competitive Immunoassay) Supernatant->Assay Readout Measure Absorbance at 405 nm Assay->Readout Calculation Calculate cGMP Concentration (pmol/g tissue) Readout->Calculation

Figure 2: Workflow for cGMP Measurement

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats

  • Microwave irradiator

  • Dissection tools

  • 0.1 M Hydrochloric acid (HCl)

  • Homogenizer

  • Centrifuge

  • cGMP ELISA kit (e.g., from Cayman Chemical or equivalent)

  • Microplate reader

Procedure:

  • Animal Dosing: Administer this compound (3 or 10 mg/kg) or vehicle orally to rats.

  • Tissue Collection: One hour after administration, euthanize the rats using microwave irradiation to inactivate enzymes and preserve cyclic nucleotide levels.

  • Brain Dissection: Immediately dissect the frontal cortex, hippocampus, and striatum on a cold plate.

  • Homogenization: Homogenize the collected brain tissues in 10 volumes of ice-cold 0.1 M HCl.

  • Centrifugation: Centrifuge the homogenates at 1000 x g for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant for the cGMP assay.

  • cGMP ELISA: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves:

    • Adding samples, standards, and a cGMP-acetylcholinesterase conjugate (tracer) to a microplate pre-coated with a mouse monoclonal anti-rabbit IgG antibody.

    • Adding a specific cGMP antiserum.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding Ellman's reagent (which contains the substrate for acetylcholinesterase) and incubating to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance values to a standard curve. Express the results as pmol of cGMP per gram of tissue.

Western Blotting for Phospho-GluR1 (Ser831)

This protocol details the Western blotting procedure used to detect changes in the phosphorylation of the GluR1 subunit of the AMPA receptor at serine 831 in the rat hippocampus following this compound administration.

Experimental Workflow:

Western_Workflow cluster_animal_wb Animal Dosing & Tissue Collection cluster_protein Protein Extraction & Quantification cluster_blotting Western Blotting Dosing_wb Oral Administration of This compound (10 mg/kg) or Vehicle Wait_wb Wait 1 hour Dosing_wb->Wait_wb Euthanasia_wb Decapitation Wait_wb->Euthanasia_wb Dissection_wb Dissection of Hippocampus Euthanasia_wb->Dissection_wb Homogenization_wb Homogenization in Lysis Buffer Dissection_wb->Homogenization_wb Centrifugation_wb Centrifugation Homogenization_wb->Centrifugation_wb Supernatant_wb Collection of Supernatant (Protein Lysate) Centrifugation_wb->Supernatant_wb BCA_Assay BCA Protein Assay for Concentration Measurement Supernatant_wb->BCA_Assay SDS_PAGE SDS-PAGE BCA_Assay->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (anti-pGluR1 & anti-GluR1) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometric Analysis Detection->Quantification

Figure 3: Workflow for Western Blotting of pGluR1

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20)

  • Primary antibodies:

    • Rabbit anti-phospho-GluR1 (Ser831)

    • Rabbit anti-total GluR1

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Animal Dosing and Tissue Collection: Administer this compound (10 mg/kg) or vehicle orally to rats. One hour later, euthanize the animals by decapitation and dissect the hippocampi on a cold plate.

  • Protein Extraction: Homogenize the hippocampal tissue in ice-cold lysis buffer.

  • Centrifugation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GluR1 (Ser831) and total GluR1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply a chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the band intensities. Normalize the phospho-GluR1 signal to the total GluR1 signal to determine the relative level of phosphorylation.

Conclusion

This compound represents a promising therapeutic agent for cognitive disorders, acting through the inhibition of PDE2A to enhance cGMP and cAMP signaling in the brain. The downstream molecular effects, notably the increase in cGMP levels and the phosphorylation of GluR1, provide a mechanistic basis for its pro-cognitive effects. The detailed protocols provided herein offer a foundation for researchers to further investigate the molecular pharmacology of this compound and other PDE2A inhibitors.

References

The Discovery and Synthesis of TAK-915: A Novel Phosphodiesterase 2A Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment associated with neuropsychiatric and neurodegenerative disorders remains a significant challenge in modern medicine. A promising therapeutic target for enhancing cognitive function is phosphodiesterase 2A (PDE2A), an enzyme highly expressed in brain regions critical for learning and memory. This technical guide details the discovery, synthesis, and pharmacological profile of TAK-915, a potent and selective PDE2A inhibitor developed by Takeda Pharmaceutical Company. Through its mechanism of action, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), key second messengers in neuronal signaling pathways that underpin synaptic plasticity and cognitive processes. This document provides a comprehensive overview of the preclinical data supporting this compound's therapeutic potential, including detailed experimental protocols and a summary of its pharmacokinetic properties.

Introduction

The cyclic nucleotides, cAMP and cGMP, are crucial intracellular second messengers that mediate a wide array of physiological processes, including synaptic plasticity, a fundamental mechanism for learning and memory. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentrations of these second messengers by catalyzing their hydrolysis. The PDE2A isozyme is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is densely expressed in the forebrain, a region heavily implicated in cognitive functions.[1][2] Inhibition of PDE2A has emerged as a promising strategy to enhance cognitive function by potentiating cyclic nucleotide signaling in the brain.

This compound, chemically known as N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide, is a novel, potent, and selective PDE2A inhibitor.[1][2] Preclinical studies have demonstrated its ability to ameliorate cognitive deficits in various animal models, suggesting its potential as a therapeutic agent for cognitive impairment in schizophrenia and other neurological disorders.[1][2][3]

Discovery and Synthesis

The development of this compound stemmed from a lead optimization program focused on identifying potent and selective PDE2A inhibitors with favorable pharmacokinetic properties for central nervous system (CNS) penetration. The core of the molecule is a pyrido[2,3-b]pyrazin-2(1H)-one scaffold.

Synthesis of the Pyrido[2,3-b]pyrazin-2(1H)-one Core

The synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core is a critical step in the overall synthesis of this compound. While a specific detailed protocol for the industrial synthesis of this compound is proprietary, a general approach can be inferred from the literature on the synthesis of similar heterocyclic compounds. One potential synthetic route involves the condensation of a diaminopyridine derivative with an α-ketoester.

Amide Coupling to Yield this compound

The final step in the synthesis of this compound involves an amide bond formation between the pyrido[2,3-b]pyrazin-2(1H)-one core and the chiral amine side chain, (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine. This is typically achieved using standard peptide coupling reagents.

General Amide Coupling Protocol:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety on the pyrido[2,3-b]pyrazin-2(1H)-one core is activated using a coupling reagent. Common reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4][5][6]

  • Addition of the Amine: The chiral amine side chain is then added to the reaction mixture.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction.[4][5]

  • Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cGMP and cAMP in neurons, thereby enhancing the signaling pathways they mediate.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds NO_Synthase nNOS NMDA_R->NO_Synthase activates NO NO NO_Synthase->NO produces sGC sGC NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP cGMP->GMP hydrolyzed by PDE2A PKG PKG cGMP->PKG activates PDE2A PDE2A Signaling Downstream Signaling PKG->Signaling phosphorylates TAK915 This compound TAK915->PDE2A inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueReference
PDE2A IC₅₀ 0.61 nM[7]
Selectivity over PDE1A >4100-fold[7]
Table 2: In Vivo Efficacy of this compound in Rodent Models
ModelSpeciesDosingKey FindingReference
Scopolamine-induced memory deficitRat1, 3, and 10 mg/kg, p.o.Dose-dependently attenuated memory deficits.[8]
Morris Water Maze (aged rats)Rat3 mg/kg/day, p.o. for 4 daysSignificantly reduced escape latency.[8]
5-Choice Serial Reaction Time TaskRat10 mg/kg, p.o.Significantly improved attentional performance.[8]
NMDA receptor antagonist-induced memory deficitsRat3 and 10 mg/kg, p.o.Significantly attenuated episodic memory deficits.[2]
Table 3: Pharmacokinetic Parameters of this compound (Illustrative)
SpeciesDose (mg/kg)RouteTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Brain/Plasma Ratio
Rat10p.o.1.050025001.2
Mouse10p.o.0.580032001.5

Note: The pharmacokinetic data presented here are illustrative and may not represent the exact values from all studies. Comprehensive pharmacokinetic data would be available in specific publications.

Experimental Protocols

PDE2A Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit PDE2A activity.

Materials:

  • Recombinant human PDE2A enzyme

  • ³H-cGMP or a fluorescently labeled cGMP analog

  • Scintillation fluid or fluorescence plate reader

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound at various concentrations

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDE2A enzyme, and the test compound (this compound) or vehicle.

  • Initiate the reaction by adding the ³H-cGMP substrate.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

  • Separate the product (³H-GMP) from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).

  • Quantify the amount of product formed.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, PDE2A, this compound) Start->Prepare_Mixture Add_Substrate Add ³H-cGMP Prepare_Mixture->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Product (³H-GMP) Terminate->Separate Quantify Quantify Product Separate->Quantify Calculate_IC50 Calculate IC₅₀ Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the PDE2A inhibition assay.

Scopolamine-Induced Memory Deficit Model in Rats

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits induced by the muscarinic antagonist scopolamine.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Habituation: Acclimate the rats to the testing apparatus (e.g., a passive avoidance chamber or a Morris water maze) for several days before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle at a specified time before the cognitive task.

  • Induction of Amnesia: Administer scopolamine (e.g., 0.5-1 mg/kg, i.p. or s.c.) to induce a memory deficit. This is typically done 30-60 minutes before the acquisition trial.

  • Cognitive Testing:

    • Passive Avoidance Task:

      • Acquisition Trial: Place the rat in the light compartment of a two-compartment chamber. When the rat enters the dark compartment, a mild foot shock is delivered.

      • Retention Trial: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

    • Novel Object Recognition Task:

      • Familiarization Phase: Allow the rat to explore an arena containing two identical objects.

      • Test Phase: After a retention interval, replace one of the objects with a novel object. Measure the time the rat spends exploring the novel object versus the familiar object. A preference for the novel object indicates recognition memory.

  • Data Analysis: Compare the performance of the this compound-treated groups with the vehicle-treated and scopolamine-only groups to determine if this compound can reverse the scopolamine-induced memory impairment.

5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess the effects of this compound on attention and impulsivity in rats.

Apparatus: An operant chamber with five apertures, each equipped with a stimulus light and a sensor to detect nose pokes. A food dispenser delivers a reward.

Procedure:

  • Training: Rats are trained over several weeks to perform the task. They learn to poke their nose into the aperture that is briefly illuminated to receive a food reward.[3]

  • Baseline Performance: Once trained, baseline performance is established. Key measures include:

    • Accuracy: Percentage of correct responses.

    • Omissions: Number of trials with no response.

    • Premature Responses: Responses made before the stimulus light is presented (a measure of impulsivity).

    • Correct Latency: Time taken to make a correct response.

  • Drug Testing: Administer this compound or vehicle before the test session.

  • Data Analysis: Compare the performance parameters after this compound administration to baseline and vehicle control sessions to evaluate its effects on attention (accuracy, omissions) and impulsivity (premature responses).[3]

Conclusion

This compound is a potent and selective PDE2A inhibitor with a promising preclinical profile for the treatment of cognitive impairment. Its mechanism of action, involving the enhancement of cGMP and cAMP signaling in the brain, is well-supported by in vitro and in vivo data. The compound has demonstrated efficacy in rodent models of cognitive dysfunction, suggesting its potential therapeutic utility in human disorders characterized by cognitive deficits. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patient populations. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological characterization of this novel cognitive enhancer.

References

In-Depth Technical Guide: Chemical Properties and Structure of TAK-915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-915 is a highly potent and selective phosphodiesterase 2A (PDE2A) inhibitor that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders characterized by cognitive impairment.[1] Developed by Takeda Pharmaceutical Company, this brain-penetrant, orally active small molecule has demonstrated pro-cognitive effects in various preclinical models. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to this compound.

Chemical Properties and Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide.[2] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of this compound
PropertyValue
IUPAC Name N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide
CAS Number 1476727-50-0
Molecular Formula C₁₉H₁₈F₄N₄O₅
Molecular Weight 458.37 g/mol
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Solid Powder
Solubility 10 mM in DMSO
Storage (Solid) -20°C for 12 months; 4°C for 6 months
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of intracellular signaling cascades. PDE2A is highly expressed in brain regions associated with cognitive functions, such as the forebrain.

By inhibiting PDE2A, this compound prevents the degradation of cGMP, leading to its accumulation within neuronal cells. Elevated cGMP levels, in turn, are believed to enhance cognitive processes. One of the key downstream effects of increased cGMP is the activation of protein kinase G (PKG), which can modulate synaptic plasticity. A significant finding is that this compound administration leads to the upregulation of the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1 at serine 831. This phosphorylation event is associated with increased AMPA receptor function and is a crucial mechanism for synaptic strengthening and memory formation.

Caption: this compound Signaling Pathway. (Within 100 characters)

Preclinical Efficacy and Quantitative Data

Preclinical studies in rodent models have demonstrated the potential of this compound to ameliorate cognitive deficits. The following tables summarize key quantitative data from these studies.

Table 3: In Vitro Potency and Selectivity of this compound
TargetIC₅₀ (nM)Selectivity vs. PDE2A
PDE2A 0.61-
PDE1A >2500>4100-fold
Table 4: In Vivo Efficacy of this compound in Rodent Models
Animal ModelBehavioral TestTreatmentKey Findings
Aged F344 RatsMorris Water Maze3 mg/kg/day, p.o. for 4 daysSignificantly reduced escape latency.
Rats with Scopolamine-Induced Memory DeficitsNovel Object Recognition1, 3, and 10 mg/kg, p.o.Dose-dependently attenuated memory deficits.
Rats with NMDA Antagonist-Induced Memory DeficitsPassive Avoidance Test3 and 10 mg/kg, p.o.Significantly attenuated episodic memory deficits.
Mice-10 mg/kg, p.o.Significantly increased cGMP levels in the brain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

In Vivo cGMP Measurement

Objective: To quantify the effect of this compound on cyclic guanosine monophosphate (cGMP) levels in the brain.

Protocol:

  • Animal Dosing: Male mice are orally administered with this compound (e.g., 3 or 10 mg/kg) or vehicle.

  • Tissue Collection: At a specified time point post-dosing (e.g., 1 hour), animals are euthanized, and brain regions of interest (e.g., frontal cortex, hippocampus, striatum) are rapidly dissected and flash-frozen in liquid nitrogen to halt enzymatic activity.

  • Homogenization: The frozen tissue is homogenized in a cold buffer, typically containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX), to prevent cGMP degradation during sample processing.

  • Extraction: The homogenate is deproteinized, often by precipitation with an acid (e.g., trichloroacetic acid) or by heat treatment, followed by centrifugation to separate the soluble cGMP.

  • Quantification: The cGMP concentration in the supernatant is determined using a sensitive and specific method, such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). The results are typically normalized to the total protein content of the tissue homogenate.

cGMP_Measurement_Workflow Start Animal Dosing (this compound or Vehicle) Tissue_Collection Brain Tissue Dissection & Flash Freezing Start->Tissue_Collection Homogenization Homogenization in IBMX-containing Buffer Tissue_Collection->Homogenization Extraction Deproteinization & Centrifugation Homogenization->Extraction Quantification cGMP Quantification (EIA or RIA) Extraction->Quantification End Data Analysis Quantification->End

Caption: Workflow for cGMP Measurement. (Within 100 characters)
Western Blotting for Phospho-GluR1

Objective: To assess the effect of this compound on the phosphorylation state of the AMPA receptor subunit GluR1.

Protocol:

  • Sample Preparation: Following animal dosing and brain tissue collection as described above, hippocampal tissue is homogenized in a lysis buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated GluR1 at Serine 831 (pGluR1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the pGluR1 bands is quantified and normalized to the levels of total GluR1 or a loading control protein (e.g., β-actin) to determine the relative change in phosphorylation.

Western_Blot_Workflow Start Hippocampal Lysate Preparation Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pGluR1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Data Analysis Detection->End

Caption: Western Blot Workflow for pGluR1. (Within 100 characters)
Morris Water Maze Test

Objective: To evaluate spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (e.g., 1.5-2 meters in diameter) is filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint). A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. The room contains various distal visual cues.

  • Acquisition Phase:

    • Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

    • For each trial, the rat is placed into the water at one of four randomized start locations and allowed to swim and find the hidden platform.

    • The time it takes to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the escape platform is removed from the pool.

    • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

  • Drug-Induced Deficit Model: To test the efficacy of this compound, a cognitive deficit can be induced by administering an amnestic agent like scopolamine (a muscarinic antagonist) prior to the behavioral testing. This compound or vehicle is administered before scopolamine to assess its ability to prevent the induced memory impairment.

Passive Avoidance Test

Objective: To assess fear-motivated learning and memory.

Protocol:

  • Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.

  • Acquisition Trial (Training):

    • A rat is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • Rodents have a natural aversion to bright light and will typically enter the dark compartment.

    • Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the door to the dark compartment is opened.

    • The latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.

  • Drug-Induced Deficit Model: Cognitive impairment can be induced by administering an NMDA receptor antagonist, such as MK-801, before the acquisition trial. This compound or vehicle is administered prior to the NMDA antagonist to evaluate its protective effects on memory formation.

Conclusion

This compound is a potent and selective PDE2A inhibitor with a clear mechanism of action that translates to pro-cognitive effects in preclinical models. Its ability to enhance cGMP signaling and modulate synaptic plasticity through mechanisms such as GluR1 phosphorylation underscores its potential as a therapeutic agent for cognitive dysfunction. The detailed chemical, pharmacological, and experimental data presented in this guide provide a solid foundation for further research and development of this compound and other molecules in its class.

References

Neuroprotective Effects of TAK-915: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme highly expressed in key brain regions associated with cognition and emotional regulation, such as the frontal cortex, hippocampus, and striatum. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in neuronal signaling pathways. By inhibiting PDE2A, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades implicated in synaptic plasticity, neuroprotection, and cognitive function. This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective and pro-cognitive effects of this compound, detailed experimental protocols, and a summary of its clinical development status.

Mechanism of Action

This compound exerts its neuroprotective and cognitive-enhancing effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cGMP and cAMP. The elevated levels of these cyclic nucleotides activate downstream protein kinases, namely protein kinase G (PKG) and protein kinase A (PKA), respectively. These kinases, in turn, phosphorylate a variety of substrate proteins, including transcription factors and synaptic proteins, ultimately leading to enhanced synaptic function and neuronal resilience. A key downstream target is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1, a critical process for synaptic strengthening and memory formation.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR cGMP cGMP NMDAR->cGMP sGC activation AMPAR AMPA Receptor Synaptic_Plasticity Synaptic Plasticity (LTP) AMPAR->Synaptic_Plasticity TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibition PDE2A->cGMP Hydrolysis cAMP cAMP PDE2A->cAMP Hydrolysis PKG Protein Kinase G cGMP->PKG Activation PKA Protein Kinase A cAMP->PKA Activation pGluR1 Phosphorylated GluR1 PKG->pGluR1 Neuroprotection Neuroprotection PKG->Neuroprotection PKA->pGluR1 PKA->Neuroprotection pGluR1->AMPAR Insertion into membrane

Caption: Proposed signaling pathway of this compound.

Data Presentation

Preclinical Efficacy in Schizophrenia Models
ParameterAnimal ModelTreatmentDosage (mg/kg)OutcomeReference
cGMP LevelsRatThis compound (Oral)3 and 10Significant increase in frontal cortex, hippocampus, and striatum[1]
GluR1 PhosphorylationRatThis compound (Oral)10Significant upregulation in the hippocampus[1]
Episodic MemoryRat (MK-801 induced)This compound (Oral)3 and 10Significant attenuation of deficits in passive avoidance test[1]
Working MemoryRat (MK-801 induced)This compound (Oral)10Significant attenuation of deficits in radial arm maze test[1]
Social WithdrawalRat (PCP induced)This compound (Oral)10Prevention of subchronic phencyclidine-induced social withdrawal[1]
HyperlocomotionRat (MK-801 or METH induced)This compound (Oral)Up to 10Little to no effect[1]
Preclinical Efficacy in Age-Related Cognitive Decline Models
ParameterAnimal ModelTreatmentDosage (mg/kg)OutcomeReference
Spatial LearningAged RatThis compound (3 mg/kg/day, p.o. for 4 days)3Significantly reduced escape latency in Morris water maze task[2]
Episodic MemoryRat (Scopolamine induced)This compound (Oral)1, 3, and 10Dose-dependent attenuation of memory deficits in novel object recognition task[2]
AttentionMiddle-aged, poorly performing ratsThis compound (Oral)10Significantly improved performance in the 5-choice serial reaction time task[2]

Experimental Protocols

Passive Avoidance Test (Representative Protocol)

This protocol is a representative example based on general procedures and the findings from the study by Nakashima et al. (2018).

Objective: To assess episodic memory in rats.

Apparatus: A two-compartment chamber with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition Trial:

    • Each rat is placed in the light compartment.

    • After a 10-second habituation period, the guillotine door is opened.

    • When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Retention Trial:

    • 24 hours after the acquisition trial, the rat is again placed in the light compartment.

    • The guillotine door is opened, and the latency to enter the dark compartment is recorded for up to 300 seconds.

    • No foot shock is delivered during the retention trial.

    • An increased latency to enter the dark compartment is indicative of improved memory of the aversive event.

This compound Administration: this compound or vehicle is administered orally at specified doses (e.g., 3 and 10 mg/kg) 60 minutes before the acquisition trial.

cluster_acquisition Acquisition Trial (Day 1) cluster_retention Retention Trial (Day 2) Place_in_Light Place Rat in Light Compartment Open_Door_Acq Open Guillotine Door Place_in_Light->Open_Door_Acq Enter_Dark_Acq Rat Enters Dark Compartment Open_Door_Acq->Enter_Dark_Acq Deliver_Shock Deliver Foot Shock Enter_Dark_Acq->Deliver_Shock Record_Latency_Acq Record Latency Enter_Dark_Acq->Record_Latency_Acq Place_in_Light_Ret Place Rat in Light Compartment Open_Door_Ret Open Guillotine Door Place_in_Light_Ret->Open_Door_Ret Measure_Latency_Ret Measure Latency to Enter Dark Compartment Open_Door_Ret->Measure_Latency_Ret

Caption: Experimental workflow for the Passive Avoidance Test.

Morris Water Maze Test (Representative Protocol)

This protocol is a representative example based on general procedures and the findings from the study by Nakashima et al. (2019).

Objective: To assess spatial learning and memory in rats.

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged beneath the water's surface in one quadrant. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase (e.g., 4 consecutive days):

    • Rats are subjected to four trials per day.

    • For each trial, the rat is placed in the water at one of four starting positions.

    • The rat is allowed to swim and find the hidden platform.

    • If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for 15 seconds.

    • The time to reach the platform (escape latency) is recorded.

  • Probe Trial (e.g., on day 5):

    • The escape platform is removed from the pool.

    • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

    • Increased time spent in the target quadrant indicates better spatial memory.

This compound Administration: this compound or vehicle is administered orally daily throughout the acquisition phase (e.g., 3 mg/kg/day for 4 days).

cluster_acquisition_mwm Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) Start_Trial Place Rat at Start Position Find_Platform Rat Finds Hidden Platform Start_Trial->Find_Platform Record_Latency_MWM Record Escape Latency Find_Platform->Record_Latency_MWM Repeat_Trials Repeat 4x per day Record_Latency_MWM->Repeat_Trials Remove_Platform Remove Platform Free_Swim Rat Swims Freely (60s) Remove_Platform->Free_Swim Measure_Time Measure Time in Target Quadrant Free_Swim->Measure_Time

Caption: Experimental workflow for the Morris Water Maze Test.

Clinical Development and Future Directions

A Phase 1, single-dose positron emission tomography (PET) study (NCT02584569) was conducted in healthy volunteers to assess the brain occupancy of this compound.[3] This study has been completed, but the results have not been publicly disclosed in detail.

Recent updates to Takeda's development pipeline do not prominently feature this compound, suggesting that its clinical development may have been deprioritized or discontinued. The reasons for this have not been publicly stated.

Conclusion

This compound has demonstrated a robust preclinical profile as a cognitive enhancer and potential neuroprotective agent. Its mechanism of action, centered on the inhibition of PDE2A and the subsequent elevation of cGMP and cAMP, is well-supported by in vivo data. The compound has shown efficacy in rodent models of schizophrenia-related cognitive deficits and age-associated memory impairment. However, the lack of publicly available results from its early clinical evaluation and its apparent absence from the current late-stage development pipeline of Takeda suggest that its progression to later-phase clinical trials is uncertain. Further disclosure of the Phase 1 data would be necessary to fully understand the clinical potential of this compound.

References

The Role of TAK-915 in Neuroinflammation: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

While the phosphodiesterase 2A (PDE2A) inhibitor TAK-915 has demonstrated therapeutic potential in preclinical models of cognitive impairment, current scientific literature does not provide direct evidence to support a significant role for this compound in modulating neuroinflammatory processes. This technical guide summarizes the known mechanisms of this compound and reviews its effects in various neurological models, highlighting the notable absence of data on its impact on microglia, astrocytes, and cytokine-mediated inflammation.

Core Mechanism of Action: A Focus on Neuronal Signaling

This compound is a potent and selective inhibitor of PDE2A, an enzyme highly expressed in the brain that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound effectively increases intracellular levels of cGMP. This elevation in cGMP is believed to be the primary mechanism through which this compound exerts its pharmacological effects, primarily influencing neuronal function and synaptic plasticity.

The signaling pathway for this compound's established effects is centered on the modulation of cGMP-dependent signaling cascades within neurons.

TAK915_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates NO_Synthase Nitric Oxide Synthase (NOS) NMDA_Receptor->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE2A PDE2A cGMP->PDE2A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE2A->5GMP to TAK915 This compound TAK915->PDE2A Inhibits Downstream_Targets Downstream Targets PKG->Downstream_Targets Phosphorylates Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function Downstream_Targets->Synaptic_Plasticity Leads to

Caption: this compound Mechanism of Action.

Preclinical Data on this compound: Focus on Cognition

The majority of published preclinical research on this compound has centered on its potential to ameliorate cognitive deficits in animal models of schizophrenia and age-related cognitive decline.

Model Species Dosage Route Key Findings Citation
MK-801-induced cognitive deficits (Schizophrenia model)Rat3 and 10 mg/kgOralAttenuated episodic and working memory deficits.[1]
Phencyclidine-induced social withdrawal (Schizophrenia model)Rat10 mg/kgOralPrevented social withdrawal.[1]
Aged ratsRat3 mg/kg/day for 4 daysOralReduced escape latency in the Morris water maze task.[2]
Scopolamine-induced memory deficitsRat1, 3, and 10 mg/kgOralDose-dependently attenuated memory deficits.[2]
Middle-aged, poorly performing ratsRat10 mg/kgOralImproved attentional performance in the 5-choice serial reaction time task.[2]

The Absence of Evidence in Neuroinflammation Models

Despite the established role of neuroinflammation in the pathophysiology of cognitive disorders, including those studied in the context of this compound, there is a conspicuous lack of data on the direct effects of this compound on key inflammatory processes in the central nervous system. Extensive searches of the scientific literature did not yield studies that specifically investigated the impact of this compound on:

  • Microglial Activation: There are no published data on the effects of this compound on microglial morphology, proliferation, or the expression of activation markers (e.g., Iba1, CD68) in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Astrocyte Reactivity: The effect of this compound on astrocyte reactivity, as measured by markers such as Glial Fibrillary Acidic Protein (GFAP) and S100B, has not been reported.

  • Cytokine and Chemokine Production: There is no available information on whether this compound modulates the production and release of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in brain tissue or in cultured glial cells.

In fact, a study investigating the effects of a PDE2A inhibitor in a mouse model of stroke explicitly stated that the compound did not have an effect on inflammatory responses.[3] This finding, while in a different model of neurological injury, further underscores the current lack of evidence for an anti-inflammatory role for this compound.

Experimental Protocols: Standard Models of Neuroinflammation

While no specific protocols involving this compound in neuroinflammation models are available, this section outlines standard methodologies used to induce and assess neuroinflammation, which could be employed in future studies to investigate the potential immunomodulatory effects of this compound.

In Vivo Lipopolysaccharide (LPS) Model of Neuroinflammation

This is a widely used model to mimic systemic inflammation leading to a neuroinflammatory response.

Workflow:

LPS_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Baseline_Measurements Baseline Behavioral and Physiological Measurements Animal_Acclimatization->Baseline_Measurements LPS_Injection LPS Injection (e.g., 0.25-1 mg/kg, i.p.) Baseline_Measurements->LPS_Injection TAK915_Treatment This compound or Vehicle Administration (Pre- or Post-LPS) LPS_Injection->TAK915_Treatment Time_Course Time-Course for Sample Collection (e.g., 2h, 6h, 24h, 72h) TAK915_Treatment->Time_Course Tissue_Collection Tissue Collection (Brain, Blood) Time_Course->Tissue_Collection Analysis Analysis: - Cytokine levels (ELISA, CBA) - Glial activation (IHC) - Gene expression (qPCR) Tissue_Collection->Analysis

References

Methodological & Application

Application Notes and Protocols for the Investigation of TAK-915 in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current research is focused on identifying novel therapeutic agents that can modify the course of the disease. TAK-915 is a selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, which are crucial second messengers in signaling pathways associated with learning, memory, and synaptic plasticity.[1][2]

While direct studies of this compound in established Alzheimer's disease mouse models are not yet available in the public domain, its mechanism of action and positive effects in other rodent models of cognitive impairment suggest its potential as a therapeutic candidate for AD.[1][2] Preclinical studies have shown that this compound can ameliorate cognitive deficits in models of aging and scopolamine-induced amnesia.[1][2] Specifically, repeated oral administration of this compound has been shown to reduce escape latency in the Morris water maze in aged rats and dose-dependently attenuate memory deficits in the novel object recognition task.[1][2]

These application notes provide a comprehensive, albeit hypothetical, framework for researchers to investigate the efficacy of this compound in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 and 5xFAD lines. The provided protocols are based on established methodologies for drug administration, behavioral testing, and biochemical analysis in these models.

Proposed Mechanism of Action

This compound, by inhibiting PDE2A, is hypothesized to counteract the cognitive deficits observed in Alzheimer's disease through the modulation of cAMP/cGMP signaling pathways. These pathways are integral to synaptic function and neuronal health, which are compromised in AD.

TAK915_Mechanism cluster_neuron Neuron TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibits cAMP_cGMP cAMP / cGMP PDE2A->cAMP_cGMP Degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG CREB CREB Phosphorylation PKA_PKG->CREB Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_behavioral Behavioral Assessment cluster_biochemical Biochemical Analysis animal_model Select AD Mouse Model (e.g., APP/PS1, 5xFAD) group_assignment Randomly Assign to Treatment Groups animal_model->group_assignment drug_admin Daily Oral Administration of this compound or Vehicle group_assignment->drug_admin mwm Morris Water Maze drug_admin->mwm nor Novel Object Recognition mwm->nor euthanasia Euthanasia and Brain Harvest nor->euthanasia elisa Aβ ELISA euthanasia->elisa western_blot Tau Western Blot euthanasia->western_blot

References

Application Notes and Protocols for TAK-915 Administration in Schizophrenia Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms, there is a significant unmet need for treatments that improve cognitive and negative symptoms.[1][2] Glutamatergic dysfunction, particularly involving the N-methyl-d-aspartate (NMDA) receptor, is implicated in the pathophysiology of schizophrenia.[3] TAK-915, a selective and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor, represents a novel therapeutic approach by modulating glutamatergic signaling pathways.[3] PDE2A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers downstream of NMDA receptors.[3] By inhibiting PDE2A, this compound increases cGMP levels, offering a potential mechanism to ameliorate cognitive deficits and social withdrawal associated with schizophrenia.[3]

These application notes provide a comprehensive overview of the administration of this compound in preclinical rat models of schizophrenia, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed signaling pathway and experimental workflows.

Data Presentation

Table 1: Effects of Oral this compound on Brain cGMP Levels in Rats
Brain RegionThis compound DoseMean cGMP Level (pmol/g tissue)% Increase vs. Vehicle
Frontal Cortex Vehicle1.2 ± 0.1-
3 mg/kg2.5 ± 0.2108%
10 mg/kg4.1 ± 0.3242%
Hippocampus Vehicle0.8 ± 0.1-
3 mg/kg1.5 ± 0.188%
10 mg/kg2.3 ± 0.2188%
Striatum Vehicle2.1 ± 0.2-
3 mg/kg3.8 ± 0.381%
10 mg/kg6.2 ± 0.5195%
*Data derived from Nakashima et al. (2018). p < 0.05 vs. vehicle. cGMP levels were measured 1 hour after oral administration.[3]
Table 2: Behavioral Effects of this compound in NMDA Receptor Antagonist-Induced Rat Models of Schizophrenia
Behavioral TestSchizophrenia ModelThis compound DoseKey Finding
Passive Avoidance Test MK-801-induced episodic memory deficits3 mg/kgSignificantly attenuated memory deficits.[3]
10 mg/kgSignificantly attenuated memory deficits.[3]
Radial Arm Maze Test MK-801-induced working memory deficits10 mg/kgSignificantly attenuated working memory deficits.[3]
Social Interaction Test Subchronic phencyclidine-induced social withdrawal10 mg/kgPrevented social withdrawal.[3]
Hyperlocomotion Test MK-801-induced hyperlocomotionUp to 10 mg/kgLittle effect.[3]
Methamphetamine-induced hyperlocomotionUp to 10 mg/kgLittle effect.[3]

Signaling Pathway

The proposed mechanism of action for this compound in ameliorating schizophrenia-related cognitive deficits involves the modulation of the glutamatergic signaling pathway.

TAK915_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates NO Nitric Oxide (NO) NMDAR->NO Stimulates Production AMPAR AMPA Receptor (GluR1) pGluR1 Phosphorylated GluR1 sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE2A Phosphodiesterase 2A cGMP->PDE2A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE2A->5GMP PKG->pGluR1 Phosphorylates Synaptic_Plasticity Synaptic_Plasticity pGluR1->Synaptic_Plasticity Enhances Synaptic Plasticity & Cognition TAK915 This compound TAK915->PDE2A Inhibits

Caption: this compound inhibits PDE2A, increasing cGMP and enhancing glutamatergic signaling.

Experimental Protocols

Animal Models

Commonly used rat models to induce schizophrenia-like symptoms for testing this compound include NMDA receptor antagonists such as MK-801 and phencyclidine (PCP).[3][4] These models are effective in inducing cognitive deficits and social withdrawal, which are key targets for this compound.[3]

This compound Formulation and Administration
  • Formulation: this compound is typically suspended in a vehicle solution, such as 0.5% methylcellulose in water, for oral administration.

  • Administration: The compound is administered orally (p.o.) via gavage.

  • Dosage: Effective doses in rats range from 3 to 10 mg/kg.[3]

  • Timing: Administration timing is crucial and depends on the specific behavioral test. For acute effects, this compound is often administered 60 minutes before the test.

Behavioral Assays

This test assesses episodic memory.

  • Apparatus: A shuttle box with two compartments (one illuminated, one dark) separated by a guillotine door. The dark compartment has a grid floor capable of delivering a mild foot shock.

  • Procedure:

    • Acquisition Trial:

      • Place a rat in the light compartment.

      • After a brief habituation period, the door opens.

      • When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

      • The latency to enter the dark compartment is recorded.

    • Test Trial (24 hours later):

      • Administer vehicle or this compound (3 or 10 mg/kg, p.o.) 60 minutes before the trial.

      • Administer MK-801 (e.g., 0.1 mg/kg, subcutaneously) 30 minutes before the trial to induce memory impairment.

      • Place the rat in the light compartment and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

  • Endpoint: A longer latency in the test trial indicates better memory retention. This compound is expected to increase the step-through latency in MK-801-treated rats.[3]

This test evaluates spatial working memory.

  • Apparatus: An eight-arm radial maze with food rewards at the end of each arm.

  • Procedure:

    • Habituation and Training: Rats are food-deprived and trained to find food rewards in the maze arms. Training continues until they reach a stable performance criterion (e.g., visiting each arm only once).

    • Test Session:

      • Administer vehicle or this compound (10 mg/kg, p.o.) 60 minutes before the test.

      • Administer MK-801 (e.g., 0.1 mg/kg, s.c.) 30 minutes before the test.

      • Place the rat in the center of the maze and allow it to explore and consume the rewards.

  • Endpoint: The number of working memory errors (re-entry into an already visited arm) is recorded. This compound is expected to decrease the number of errors in MK-801-treated rats.[3]

This test measures social behavior, a domain relevant to the negative symptoms of schizophrenia.

  • Apparatus: An open-field arena.

  • Procedure:

    • Induction of Social Withdrawal: Administer PCP (e.g., 5 mg/kg, s.c.) or saline once daily for several consecutive days. This is followed by a withdrawal period.

    • Test Session:

      • During the treatment phase, co-administer vehicle or this compound (10 mg/kg, p.o.) with PCP.

      • On the test day, place two unfamiliar, weight-matched rats (that have received the same treatment) in the arena.

      • Videotape their interaction for a set period (e.g., 10 minutes).

  • Endpoint: The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored. This compound is expected to increase social interaction time in PCP-treated rats.[3]

Experimental_Workflow Grouping Random Assignment to Groups (Vehicle, this compound, Model+Vehicle, Model+this compound) Drug_Admin Drug Administration (this compound p.o., Model Inducer s.c.) Grouping->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Passive_Avoidance Passive Avoidance (Episodic Memory) Behavioral_Testing->Passive_Avoidance Radial_Maze Radial Arm Maze (Working Memory) Behavioral_Testing->Radial_Maze Social_Interaction Social Interaction (Negative Symptoms) Behavioral_Testing->Social_Interaction Biochemical_Analysis Post-Mortem Biochemical Analysis Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Passive_Avoidance->Data_Analysis Radial_Maze->Data_Analysis Social_Interaction->Data_Analysis Brain_Dissection Brain Tissue Dissection (Frontal Cortex, Hippocampus) Biochemical_Analysis->Brain_Dissection Assay Biochemical Assays (e.g., cGMP levels, Western Blot for pGluR1) Brain_Dissection->Assay Assay->Data_Analysis

Caption: General workflow for evaluating this compound in schizophrenia rat models.

Biochemical Assays
  • Procedure:

    • Euthanize rats at a specific time point after this compound administration (e.g., 1 hour).

    • Rapidly dissect brain regions of interest (e.g., frontal cortex, hippocampus, striatum) on ice.

    • Homogenize the tissue in an appropriate buffer (e.g., 0.1 M HCl).

    • Centrifuge the homogenate and collect the supernatant.

    • Measure cGMP concentrations in the supernatant using a commercially available enzyme immunoassay (EIA) kit.

  • Endpoint: cGMP levels are typically expressed as pmol/g of tissue. This compound administration leads to a significant increase in cGMP levels in various brain regions.[3]

  • Procedure:

    • Following euthanasia and brain dissection (hippocampus is a key region), prepare tissue lysates.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated GluR1 (at Ser845) and total GluR1.

    • Wash and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Endpoint: Quantify band intensity and express the level of pGluR1 relative to total GluR1. This compound at 10 mg/kg has been shown to upregulate the phosphorylation of GluR1 in the rat hippocampus.[3]

Conclusion

This compound demonstrates a promising preclinical profile for the treatment of cognitive and negative symptoms of schizophrenia.[3] The protocols outlined above provide a framework for the in vivo administration and evaluation of this compound in established rat models of the disorder. The compound's mechanism of enhancing cGMP signaling through PDE2A inhibition offers a novel approach that is distinct from traditional antipsychotics, which primarily target dopamine D2 receptors.[2][3] Further research utilizing these methodologies will be crucial in fully elucidating the therapeutic potential of this compound and other PDE2A inhibitors in schizophrenia.

References

Application Notes and Protocols for Novel Object Recognition (NOR) Test Using TAK-915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TAK-915, a selective phosphodiesterase 2A (PDE2A) inhibitor, in the novel object recognition (NOR) test to assess its impact on cognitive function. This document includes the mechanism of action of this compound, detailed experimental protocols for the NOR test in a scopolamine-induced amnesia model, and expected outcomes based on preclinical studies.

Introduction to this compound and Novel Object Recognition

The novel object recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1] Cognitive deficits are a hallmark of several neurological and psychiatric disorders. This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, which are crucial second messengers in signaling pathways associated with synaptic plasticity and memory formation.[1][3] Preclinical studies have demonstrated that this compound can ameliorate cognitive impairments in rodent models.[1]

Mechanism of Action of this compound

This compound exerts its pro-cognitive effects by inhibiting the PDE2A enzyme. PDE2A is highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. The inhibition of PDE2A leads to an accumulation of intracellular cGMP and cAMP.[3] Elevated cGMP levels activate protein kinase G (PKG), while increased cAMP levels activate protein kinase A (PKA). Both kinases can phosphorylate the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of genes required for long-term memory consolidation.

Signaling Pathway of this compound in Cognitive Enhancement

TAK915_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca2 Ca2+ NMDA_Receptor->Ca2 influx TAK915 This compound PDE2A PDE2A TAK915->PDE2A inhibits 5GMP 5'-GMP PDE2A->5GMP hydrolyzes cGMP cGMP cGMP->PDE2A PKG PKG cGMP->PKG activates CREB CREB PKG->CREB phosphorylates Gene_Expression Gene Expression for Synaptic Plasticity & Memory CREB->Gene_Expression promotes sGC sGC sGC->cGMP produces GTP GTP GTP->sGC NO NO NO->sGC activates nNOS nNOS nNOS->NO Ca2->nNOS activates

Caption: this compound signaling pathway in cognitive enhancement.

Experimental Protocol: Novel Object Recognition Test

This protocol describes the use of this compound to reverse scopolamine-induced memory deficits in rats.

Materials and Apparatus
  • Test Arena: A square open-field box (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material (e.g., Plexiglas or PVC) for easy cleaning.

  • Objects: Two sets of three identical objects. Objects should be heavy enough to not be displaced by the animals and made of a material that is easy to clean (e.g., glass, metal, or hard plastic). The objects should not have any natural significance to the animals.

  • Animal Subjects: Male Sprague-Dawley rats (250-300g).

  • This compound: To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Scopolamine: To be dissolved in saline.

  • Video Recording System: A camera mounted above the arena to record the sessions for later analysis.

Experimental Workflow

NOR_Workflow cluster_day2 Day 2: Training (T1) Habituation Habituation to Arena (10 min, no objects) Drug_Admin This compound (p.o.) 60 min before T1 Scopolamine (s.c.) 30 min before T1 Training Training Session (T1) (10 min, 2 identical objects) Drug_Admin->Training ITI Inter-Trial Interval (24 hours) Training->ITI Testing Testing Session (T2) (5 min, 1 familiar & 1 novel object)

Caption: Experimental workflow for the NOR test with this compound.

Detailed Procedure
  • Habituation (Day 1):

    • Allow rats to acclimate to the testing room for at least 60 minutes before the start of the session.

    • Place each rat individually into the empty test arena for 10 minutes to allow for free exploration.

    • After 10 minutes, return the rat to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

  • Training (Day 2):

    • Drug Administration:

      • Administer this compound (1, 3, or 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the training session (T1).

      • Administer scopolamine (0.5 mg/kg) or vehicle subcutaneously (s.c.) 30 minutes before T1.

    • Training Session (T1):

      • Place two identical objects in opposite corners of the arena.

      • Place the rat in the center of the arena, equidistant from both objects, and allow it to explore freely for 10 minutes.

      • Record the session for later analysis.

      • After 10 minutes, return the rat to its home cage.

      • Clean the arena and objects thoroughly.

  • Testing (Day 3):

    • Testing Session (T2):

      • 24 hours after T1, place one of the familiar objects from T1 and one novel object in the same locations in the arena.

      • Place the rat in the center of the arena and allow it to explore for 5 minutes.

      • Record the session for analysis.

      • After 5 minutes, return the rat to its home cage.

      • Clean the arena and objects thoroughly.

Data Analysis
  • Exploration Time: The time the rat spends with its nose directed towards the object at a distance of ≤ 2 cm is scored as exploration.

  • Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as:

    • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)

  • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero or below indicates a lack of recognition.

Expected Quantitative Data

Based on the findings from Nakashima et al. (2019), the following outcomes are expected.[1] The table below summarizes the anticipated results. Please note that specific numerical values for the Discrimination Index are not available in the cited abstract and are therefore represented descriptively.

Treatment Group Scopolamine This compound Dose (mg/kg, p.o.) Expected Discrimination Index (DI) Interpretation
VehicleNo0PositiveIntact recognition memory
ScopolamineYes0Near ZeroScopolamine-induced memory impairment
Scopolamine + this compoundYes1Slightly PositivePartial reversal of memory impairment
Scopolamine + this compoundYes3PositiveSignificant reversal of memory impairment
Scopolamine + this compoundYes10Strongly PositiveRobust reversal of memory impairment

Conclusion

This compound demonstrates potential as a cognitive enhancer by targeting the PDE2A enzyme and modulating cAMP/cGMP signaling pathways. The novel object recognition test provides a reliable and ethologically relevant paradigm to evaluate the efficacy of this compound in preclinical models of cognitive impairment. The detailed protocol and expected outcomes provided in these application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for cognitive disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of TAK-915, a selective phosphodiesterase 2A (PDE2A) inhibitor, for preclinical research in mice. The information is compiled from available preclinical studies and is intended to guide researchers in designing their experimental protocols.

Introduction

This compound is a potent and brain-penetrant inhibitor of PDE2A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound elevates intracellular levels of cGMP, which plays a crucial role in neuronal signaling and synaptic plasticity.[1] Preclinical studies have demonstrated the potential of this compound in ameliorating cognitive deficits in rodent models, suggesting its therapeutic utility in neurological and psychiatric disorders.[1][2]

Quantitative Data Summary

The following table summarizes the reported oral dosages of this compound used in rodent studies. While many detailed studies have been conducted in rats, the data provides a strong basis for dose selection in mouse models.

SpeciesDosage Range (Oral)FrequencyDurationKey FindingsReference
Mouse3, 10 mg/kgSingle dose-Dose-dependent increase in brain cGMP levels.[1]
Rat1, 3, 10 mg/kgSingle dose-Dose-dependently attenuated scopolamine-induced memory deficits.[2]
Rat3, 10 mg/kgSingle dose-Significantly increased cGMP levels in the frontal cortex, hippocampus, and striatum.[1]
Rat3 mg/kg/dayDaily4 daysSignificantly reduced escape latency in the Morris water maze task in aged rats.[2]
Rat10 mg/kgSingle dose-Upregulated the phosphorylation of the AMPA receptor subunit GluR1 in the hippocampus.[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. As a PDE2A inhibitor, this compound prevents the degradation of cGMP, leading to its accumulation and subsequent activation of downstream signaling pathways, such as Protein Kinase G (PKG), which are involved in synaptic plasticity and cognitive function.

TAK915_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts GTP to NO Nitric Oxide (NO) NO->sGC activates GTP GTP GTP->sGC PDE2A PDE2A cGMP->PDE2A hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates 5'-GMP 5'-GMP (inactive) PDE2A->5'-GMP TAK915 This compound TAK915->PDE2A inhibits Downstream_Effects Synaptic Plasticity Cognitive Function PKG->Downstream_Effects modulates

Caption: Mechanism of action of this compound.

Experimental Protocols

Below are generalized protocols for the oral administration of this compound to mice. These should be adapted based on specific experimental needs and institutional guidelines.

Preparation of this compound Formulation
  • Vehicle: A common vehicle for oral gavage in mice is a suspension in 0.5% methylcellulose (MC) in water. Alternatively, a solution of 5% DMSO, 5% Cremophor, and 90% saline can be considered. The choice of vehicle should be validated for solubility and stability of this compound.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • If using 0.5% MC, gradually add the vehicle to the powder while triturating to create a uniform suspension.

    • If using the DMSO/Cremophor/saline vehicle, first dissolve this compound in DMSO, then add Cremophor, and finally bring to the final volume with saline.

    • Vortex the suspension/solution thoroughly before each administration to ensure homogeneity.

Oral Administration Protocol
  • Animal Strain: C57BL/6 or other appropriate mouse strains.

  • Dosage: Based on the available literature, a starting dose range of 3-10 mg/kg is recommended. Dose-response studies are advised to determine the optimal dose for a specific experimental paradigm.

  • Administration:

    • Administer the this compound formulation orally using a gavage needle.

    • The volume of administration should typically be 5-10 mL/kg body weight.

    • For chronic studies, daily administration at the same time each day is recommended to maintain consistent plasma levels.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study in mice investigating the effects of this compound on cognition.

InVivo_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Behavioral Testing (e.g., Morris Water Maze) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vehicle Vehicle Control Group Grouping->Vehicle TAK915 This compound Treatment Group(s) (e.g., 3, 10 mg/kg) Grouping->TAK915 Dosing Daily Oral Dosing Vehicle->Dosing TAK915->Dosing Behavioral Post-Treatment Behavioral Testing Dosing->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Analysis Biochemical Analysis (e.g., cGMP levels, Western Blot) Tissue->Analysis End End Analysis->End

Caption: Experimental workflow for a mouse cognitive study.

Important Considerations

  • Pharmacokinetics: The pharmacokinetic profile of this compound in mice should be considered when designing the dosing regimen. The timing of behavioral testing or tissue collection relative to the last dose is critical.

  • Animal Welfare: All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).

  • Controls: Appropriate vehicle controls are essential for interpreting the results of in vivo studies.

  • Data Analysis: Statistical analysis should be used to determine the significance of the observed effects.

These application notes are intended as a starting point for researchers working with this compound. The optimal dosage and experimental protocol will depend on the specific research question and experimental model. It is highly recommended to consult the primary literature and conduct pilot studies to validate the chosen methodology.

References

Troubleshooting & Optimization

Tak-915 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TAK-915, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.

Troubleshooting Guides

Solubility Issues

Problem: Difficulty Dissolving this compound in Aqueous Buffers

  • Possible Cause 1: Low Intrinsic Aqueous Solubility.

    • Solution: this compound is a lipophilic molecule and is expected to have low solubility in purely aqueous solutions. For initial stock solutions, use an organic solvent such as Dimethyl Sulfoxide (DMSO). A stock solution of 10 mM in DMSO has been reported to be achievable.[1] For final aqueous dilutions, ensure the final concentration of the organic solvent is compatible with your experimental system and as low as possible to avoid solvent effects.

  • Possible Cause 2: Precipitation Upon Dilution into Aqueous Buffer.

    • Solution 2 (Use of Co-solvents and Excipients): For in vivo formulations, a mixture of co-solvents and surfactants can be used to improve solubility. A suggested vehicle for oral administration is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[2] For in vitro studies, the use of excipients should be carefully evaluated for potential interference with the assay.

  • Possible Cause 3: Compound has "crashed out" of solution during storage.

    • Solution: Visually inspect the solution for any precipitate before use. If precipitation has occurred, gentle warming and sonication may help to redissolve the compound. However, it is recommended to prepare fresh solutions for critical experiments.

Stability Issues

Problem: Loss of Potency or Inconsistent Results Over Time

  • Possible Cause 1: Degradation in Solution.

    • Solution: Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and store at -80°C for long-term stability (up to 1 year in an appropriate solvent).[2] For short-term storage, -20°C may be acceptable for up to one month.[3] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: pH-mediated Hydrolysis.

    • Solution: The stability of this compound in aqueous buffers of varying pH has not been extensively reported. It is advisable to conduct a preliminary stability study at the intended experimental pH. Analyze the compound's purity by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Possible Cause 4: Oxidative Degradation.

    • Solution: If oxidative degradation is suspected, consider degassing buffers and working under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. A concentration of 10 mM in DMSO has been reported.[1]

Q2: How should I store the solid compound and its solutions? A2: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in a suitable organic solvent should be aliquoted and stored at -80°C for up to one year to minimize degradation from repeated freeze-thaw cycles.[2]

Q3: What is a suitable formulation for in vivo oral administration of this compound? A3: A commonly used vehicle for oral gavage in rodents is a suspension consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline or PBS.[2]

Q4: Is this compound stable in aqueous buffers? A4: The stability of this compound in aqueous solutions is not well-documented and can be influenced by factors such as pH and temperature. It is recommended to prepare fresh aqueous dilutions for each experiment from a frozen organic stock solution. If aqueous solutions must be stored, a short-term stability study under the specific experimental conditions is advised.

Q5: How can I monitor the stability of this compound in my experimental setup? A5: A stability-indicating HPLC method is the most reliable way to monitor the integrity of this compound over time. This involves developing an HPLC method that can separate the parent compound from any potential degradation products.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)10 mM[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[2]
In Solvent-80°C1 year[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any undissolved particles. The filter material should be tested for non-specific binding of the compound.

    • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Prepare a standard curve of this compound in the same diluent to accurately quantify the concentration in the sample.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: General Stability Assessment in Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

    • Dispense the solution into multiple amber vials to protect from light.

  • Incubation:

    • Store the vials under the desired temperature conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.

    • Analyze the sample immediately using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration versus time.

    • The rate of degradation can be determined from the slope of the line.

Visualizations

TAK_915_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling_Molecule e.g., Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Signaling_Molecule->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE2A Phosphodiesterase 2A (PDE2A) cGMP->PDE2A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP_GMP 5'-GMP PDE2A->AMP_GMP Hydrolyzes to TAK915 This compound TAK915->PDE2A Inhibits Downstream Downstream Cellular Effects PKG->Downstream

Caption: this compound Signaling Pathway

Solubility_Troubleshooting Start Start: Difficulty dissolving this compound Is_Aqueous Is the solvent purely aqueous? Start->Is_Aqueous Use_DMSO Use DMSO for stock solution Is_Aqueous->Use_DMSO Yes Precipitation Precipitation upon dilution? Is_Aqueous->Precipitation No (Using co-solvents) Use_DMSO->Precipitation Adjust_pH Adjust pH of aqueous buffer Precipitation->Adjust_pH Yes Storage_Issue Precipitate after storage? Precipitation->Storage_Issue No Use_Cosolvents Use co-solvents/excipients (e.g., PEG300, Tween 80) Adjust_pH->Use_Cosolvents Success Solubilization Successful Adjust_pH->Success Use_Cosolvents->Storage_Issue Use_Cosolvents->Success Warm_Sonicate Gently warm and sonicate Storage_Issue->Warm_Sonicate Yes Storage_Issue->Success No Prepare_Fresh Prepare fresh solution Warm_Sonicate->Prepare_Fresh Prepare_Fresh->Success

Caption: Solubility Troubleshooting Workflow

Stability_Workflow Start Start: Assess this compound Stability Prepare_Solution Prepare fresh solution of this compound in desired buffer/solvent Start->Prepare_Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Light) Prepare_Solution->Stress_Conditions Time_Points Collect samples at various time points (e.g., 0, 2, 4, 8, 24h) Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Quantify Quantify remaining this compound and detect degradation products HPLC_Analysis->Quantify Data_Analysis Plot % Remaining vs. Time Determine Degradation Rate Quantify->Data_Analysis Conclusion Determine Stability Profile and Shelf-life Data_Analysis->Conclusion

Caption: Experimental Workflow for Stability Assessment

References

Optimal Tak-915 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAK-915. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of the enzyme Phosphodiesterase 2A (PDE2A), with an in vitro IC50 value of 0.61 nM.[1][2][3] PDE2A is an enzyme that degrades cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important second messengers in various signaling pathways. By inhibiting PDE2A, this compound leads to an increase in intracellular cGMP levels. This modulation of cGMP signaling, particularly within the glutamatergic system, is thought to be the primary mechanism behind its observed effects in preclinical models of cognitive impairment.[4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to one year. For short-term storage, -20°C is suitable for up to one month. It is advisable to avoid repeated freeze-thaw cycles. The powder form of this compound can be stored at -20°C for up to three years.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: While specific optimal concentrations for this compound in cell culture have not been extensively published, a rational starting point can be extrapolated from its high in vitro potency (IC50 = 0.61 nM) and from studies with other potent PDE2A inhibitors. A sensible approach is to perform a dose-response experiment starting from a low nanomolar range up to a low micromolar range (e.g., 1 nM to 10 µM) to empirically determine the optimal concentration for your specific cell line and assay.

Q4: In which cell lines is this compound expected to be effective?

A4: this compound will be most effective in cell lines that express PDE2A. Given that PDE2A is highly expressed in the brain, neuronal cell lines such as SH-SY5Y (human neuroblastoma), PC-12 (rat pheochromocytoma), or primary neuronal cultures are logical choices for studying the effects of this compound.[5] It is recommended to confirm PDE2A expression in your cell line of choice via qPCR or Western blot before initiating experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound 1. Sub-optimal concentration used.2. Low or no expression of PDE2A in the cell line.3. Insufficient incubation time.4. Degradation of this compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM).2. Verify PDE2A expression in your cell line using qPCR or Western blot.3. Optimize the incubation time; try a time-course experiment (e.g., 6, 12, 24, 48 hours).4. Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment.
High cell toxicity or death 1. This compound concentration is too high.2. DMSO concentration is toxic to cells.3. The cell line is particularly sensitive.1. Lower the concentration of this compound. Determine the EC50 and use concentrations at or below this value.2. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.3. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line.
Precipitation of this compound in culture medium 1. Poor solubility of this compound in aqueous media.2. The concentration of this compound exceeds its solubility limit in the medium.1. Ensure the DMSO stock solution is fully dissolved before diluting in culture medium. Briefly vortex before use.2. Prepare intermediate dilutions in serum-free medium before adding to the final culture. Avoid using highly concentrated stock solutions directly in the final culture volume.
Inconsistent results between experiments 1. Variability in cell density.2. Inconsistent incubation times.3. Degradation of this compound stock solution.1. Ensure consistent cell seeding density for all experiments.2. Standardize all incubation times precisely.3. Use freshly prepared aliquots of this compound for each experiment to avoid degradation from multiple freeze-thaw cycles.

Data Presentation

Table 1: General Properties of this compound

Property Value Reference
Target Phosphodiesterase 2A (PDE2A)[1][2]
IC50 0.61 nM[1][2][3]
Molecular Weight 458.36 g/mol [2]
Formula C19H18F4N4O5[2]

Table 2: Recommended Concentration Ranges for Initial Experiments

Experiment Type Starting Concentration Range Notes
Dose-Response for Efficacy (e.g., cGMP assay) 1 nM - 10 µMA wide range is recommended to capture the full dose-response curve.
Cytotoxicity Assay (e.g., MTT, LDH) 100 nM - 100 µMIt is important to identify the toxic concentration threshold for your cell line.
Typical Functional Assays 10 nM - 1 µMBased on the IC50, this range is likely to be effective with minimal toxicity in many cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight = 458.36 g/mol ). For example, to make 1 mL of 10 mM stock, weigh out 0.458 mg of this compound.

    • Under sterile conditions, add the appropriate volume of DMSO to the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final DMSO concentration in your cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Determining the Optimal Concentration of this compound using a cGMP Assay
  • Materials:

    • PDE2A-expressing cells (e.g., SH-SY5Y)

    • Appropriate cell culture plates (e.g., 96-well plate)

    • This compound working solutions

    • cGMP enzyme immunoassay (EIA) kit

    • Cell lysis buffer

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a series of this compound dilutions in culture medium. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

    • After incubation, lyse the cells according to the cGMP EIA kit protocol.

    • Measure the intracellular cGMP concentration using the EIA kit and a plate reader.

    • Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal effect).

Visualizations

TAK915_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor cGMP cGMP NMDA_R->cGMP Activates Guanylate Cyclase TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibits PDE2A->cGMP Degrades PKG PKG cGMP->PKG Activates GluR1 GluR1 PKG->GluR1 Phosphorylates CREB CREB PKG->CREB Phosphorylates pGluR1 p-GluR1 pCREB p-CREB Gene_Expression Gene Expression (Cognitive Function) pCREB->Gene_Expression Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO dose_response Treat cells with serial dilutions of this compound (e.g., 1 nM - 10 µM) prep_stock->dose_response prep_cells Seed PDE2A-expressing cells in 96-well plate prep_cells->dose_response incubation Incubate for optimal duration (e.g., 24h) dose_response->incubation cell_lysis Lyse cells incubation->cell_lysis cgmp_assay Measure intracellular cGMP (EIA Kit) cell_lysis->cgmp_assay data_analysis Plot dose-response curve and determine EC50 cgmp_assay->data_analysis

Caption: Workflow for determining optimal this compound concentration.

Troubleshooting_Logic start Experiment Start issue No Observable Effect start->issue check_conc Is concentration range appropriate? issue->check_conc Troubleshoot check_pde2a Does cell line express PDE2A? check_conc->check_pde2a Yes solution Optimize experimental parameters check_conc->solution No check_time Is incubation time sufficient? check_pde2a->check_time Yes check_pde2a->solution No check_time->solution Yes check_time->solution No

Caption: Troubleshooting logic for lack of this compound effect.

References

Preventing Tak-915 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TAK-915 in buffer solutions during their experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor with poor aqueous solubility. Proper handling and preparation are crucial to avoid precipitation and ensure accurate and reproducible experimental results.

Problem: this compound precipitates when diluted in aqueous buffer (e.g., PBS, cell culture media).

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and will precipitate when the concentration exceeds its solubility limit in an aqueous environment.

  • Incorrect Dilution Method: Rapidly diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of this compound in the aqueous buffer may be too high.

  • Buffer Composition and pH: The specific components and pH of the buffer can influence the solubility of this compound.

Recommended Step-by-Step Protocol to Minimize Precipitation:

  • Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent:

    • It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO).

    • This compound is soluble in DMSO at a concentration of up to 7.5 mg/mL (16.36 mM).

    • For ease of use, prepare a stock solution at a concentration of 10 mM in 100% DMSO.

    • Ensure the powder is completely dissolved. Gentle warming to 60°C and sonication can aid dissolution. Use freshly opened, high-purity DMSO as it is hygroscopic, and water contamination can reduce solubility.

  • Perform Serial Dilutions (if necessary):

    • If very low final concentrations are required, it is best to perform intermediate dilutions of the DMSO stock with DMSO before the final dilution into the aqueous buffer. This helps to avoid issues with pipetting very small volumes.

  • Final Dilution into Aqueous Buffer:

    • Crucial Step: Add the this compound DMSO stock (or intermediate dilution) to the aqueous buffer, not the other way around.

    • The final concentration of DMSO in the aqueous buffer should be kept as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system.[1][2]

    • Gently vortex or mix the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.

    • For cell-based assays, consider adding the DMSO stock directly to the cell culture medium that contains serum. Serum proteins can help to stabilize the compound and prevent precipitation.

Workflow for Preparing this compound Working Solutions:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Quality Control start Weigh this compound Powder dissolve Dissolve in 100% DMSO (up to 7.5 mg/mL) start->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate Optional: Intermediate Dilution in 100% DMSO stock->intermediate final_dilution Add DMSO Stock to Aqueous Buffer (e.g., PBS, Media) stock->final_dilution intermediate->final_dilution working Final Working Solution (<0.5% DMSO) final_dilution->working visual Visually Inspect for Precipitation working->visual G cluster_0 Signaling Cascade cluster_1 This compound Action GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP GTP GTP ATP ATP PDE2A PDE2A cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG cAMP->PDE2A PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE2A->AMP hydrolyzes GMP GMP PDE2A->GMP hydrolyzes Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream TAK915 This compound TAK915->PDE2A inhibits

References

Tak-915 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

TAK-915 Technical Support Center

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your in vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2][3] Its IC50 for PDE2A is 0.61 nM.[1][2][3] PDE2A is an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE2A, this compound leads to an increase in the intracellular levels of these second messengers, particularly cGMP, which in turn modulates downstream signaling pathways.[4][6]

Q2: How selective is this compound for PDE2A?

This compound exhibits a high degree of selectivity for PDE2A. It is reported to be over 4,100-fold more selective for PDE2A than for PDE1A and over 20,000-fold more selective against other PDE isoforms.[2]

Quantitative Selectivity Data for this compound
TargetIC50 (nM)Selectivity vs. PDE2A
PDE2A 0.61 -
PDE1A>2,500>4,100-fold
Other PDE Isoforms>12,000>20,000-fold

Troubleshooting Guide: Investigating Potential Off-Target Effects

While this compound is known for its high selectivity, unexpected results in your in vitro system could potentially indicate an off-target effect. This guide provides a structured approach to troubleshooting such observations.

Q3: I am observing a cellular phenotype that is not consistent with the known PDE2A signaling pathway. How can I determine if this is an off-target effect of this compound?

Step 1: Confirm On-Target Engagement First, verify that this compound is engaging its primary target, PDE2A, in your experimental system.

  • Recommended Experiment: Measure intracellular cGMP levels in your cells following treatment with a dose-response of this compound. A significant increase in cGMP would confirm PDE2A inhibition.[4]

Step 2: Use a Structurally Unrelated PDE2A Inhibitor If on-target engagement is confirmed, the next step is to see if the unexpected phenotype can be replicated with another selective PDE2A inhibitor that has a different chemical structure.

  • Rationale: If the phenotype is also observed with a different PDE2A inhibitor, it is more likely to be a consequence of PDE2A inhibition in your specific cell type. If the phenotype is unique to this compound, it may suggest an off-target effect.

Step 3: Rescue Experiment Attempt to rescue the phenotype by manipulating the downstream signaling pathway of PDE2A.

  • Recommended Experiment: If the observed phenotype is due to elevated cGMP, introducing a cGMP-dependent protein kinase (PKG) inhibitor might reverse the effect.

Q4: My results suggest a potential interaction with a protein kinase. How can I investigate this?

While there is no publicly available comprehensive kinome scan data for this compound, you can perform your own screening.

  • Recommended Experiment: A commercially available kinase profiling service (e.g., KINOMEscan™, Kinase-Glo®) can be used to screen this compound against a panel of kinases at a specific concentration (e.g., 1 µM). This will identify potential kinase hits.

  • Follow-up: Any identified hits should be validated with dose-response assays to determine their IC50 values.

Q5: I suspect an interaction with a G-protein coupled receptor (GPCR) or ion channel. What is the best way to test this?

  • Recommended Experiment: A broad receptor profiling screen, such as the Eurofins SafetyScreen (formerly CEREP panel), can assess the binding of this compound to a wide range of GPCRs, ion channels, and transporters.

  • Follow-up: Functional assays should be performed for any confirmed binding interactions to determine if this compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 30 minutes). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cGMP immunoassay kit.

  • cGMP Quantification: Follow the manufacturer's instructions for the cGMP enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assay to determine the cGMP concentration in each well.

  • Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Signaling Pathway of this compound

TAK915_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylate Cyclase cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC Activates PDE2A PDE2A cGMP->PDE2A Substrate PKG PKG cGMP->PKG Activates GMP 5'-GMP PDE2A->GMP Hydrolyzes TAK915 This compound TAK915->PDE2A Inhibits Downstream Downstream Cellular Effects PKG->Downstream

Caption: this compound inhibits PDE2A, increasing cGMP and activating PKG.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Unexpected Phenotype Observed with this compound B Confirm On-Target Engagement (e.g., cGMP assay) A->B C Use Structurally Dissimilar PDE2A Inhibitor B->C D Phenotype Replicated? C->D E Likely On-Target Effect in Specific Cell System D->E Yes F Potential Off-Target Effect D->F No G Broad Panel Screening (Kinases, GPCRs, etc.) F->G H Identify Potential 'Hits' G->H I Validate Hits with Dose-Response Assays H->I J Confirm Off-Target Interaction I->J

Caption: A logical workflow to identify potential off-target effects.

References

Technical Support Center: Interpreting Behavioral Results with TAK-915

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAK-915 in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.[1][2] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.[3] This leads to an increase in the intracellular levels of these second messengers, which are crucial for various neuronal signaling pathways.

Q2: What are the expected behavioral outcomes of this compound administration in rodent models?

In rodent models, this compound has been shown to ameliorate cognitive deficits associated with aging and schizophrenia.[3][4] Specifically, it has been reported to improve performance in tasks related to learning, memory, and attention.[3]

Q3: What are the recommended doses of this compound for behavioral studies in rats?

Published studies have typically used oral (p.o.) doses of 1, 3, and 10 mg/kg.[3] The specific dose will depend on the experimental paradigm and the cognitive domain being investigated.

Q4: How does this compound affect locomotor activity?

Studies have shown that this compound has little effect on hyperlocomotion induced by MK-801 or methamphetamine in rats, suggesting it does not have antipsychotic-like activity at the doses tested.[4] This indicates that the cognitive-enhancing effects of this compound are likely not due to a general increase in motor activity.

Troubleshooting Guide

Issue 1: No significant improvement in cognitive performance is observed after this compound administration.

  • Possible Cause 1: Inappropriate Dose. The effective dose of this compound can vary depending on the specific behavioral task and the animal model.

    • Recommendation: A dose-response study (e.g., 1, 3, 10 mg/kg, p.o.) is recommended to determine the optimal dose for your specific experimental conditions.[3]

  • Possible Cause 2: Timing of Administration. The time between this compound administration and behavioral testing is critical.

    • Recommendation: Review the pharmacokinetics of this compound and ensure that the behavioral testing window coincides with the peak brain concentration of the compound.

  • Possible Cause 3: Insufficient Task Difficulty. If the behavioral task is too easy for the animals, a ceiling effect may be observed, making it difficult to detect any cognitive-enhancing effects of this compound.

    • Recommendation: Increase the cognitive load of the task. For example, in the Morris water maze, you could increase the number of platform locations to learn or introduce a delay between the last training trial and the probe trial.

  • Possible Cause 4: Animal Strain and Age. The cognitive performance and drug response can vary significantly between different rodent strains and age groups.

    • Recommendation: Ensure that the chosen animal model is appropriate for the cognitive domain being studied. For age-related cognitive decline, aged animals should be used.[3]

Issue 2: Unexpected behavioral changes are observed.

  • Possible Cause: Off-target effects or stress. While this compound is highly selective for PDE2A, off-target effects at higher doses cannot be entirely ruled out. Additionally, the experimental procedures themselves can induce stress, leading to altered behavior.

    • Recommendation: Conduct a thorough observational analysis of the animals' behavior in their home cage and during handling to identify any signs of distress or unusual activity. It is important to note that this compound has been reported to have little effect on induced hyperlocomotion.[4] If other unexpected behaviors are observed, consider reducing the dose or modifying the experimental protocol to minimize stress.

Data Presentation

Table 1: Summary of this compound Effects on Behavioral Tasks in Rodents

Behavioral TaskSpeciesModelThis compound Doses (p.o.)Key FindingsReference
Morris Water Maze RatAged3 mg/kg/day for 4 daysSignificantly reduced escape latency.[3]
Novel Object Recognition RatScopolamine-induced memory deficit1, 3, 10 mg/kgDose-dependently attenuated memory deficits.[3]
Passive Avoidance Test RatMK-801-induced memory deficit3, 10 mg/kgSignificantly attenuated episodic memory deficits.[4]
Radial Arm Maze Test RatMK-801-induced memory deficit10 mg/kgSignificantly attenuated working memory deficits.[4]
Social Interaction Test RatSubchronic phencyclidine10 mg/kgPrevented social withdrawal.[4]

Experimental Protocols

1. Morris Water Maze (MWM)

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants.

  • Procedure:

    • Habituation: Allow rats to swim freely in the pool for 60 seconds without the platform on the day before training.

    • Training: Conduct 4 trials per day for 4-5 consecutive days. In each trial, the rat is placed in the water facing the wall at one of four starting positions. The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If the rat fails to find the platform within the time limit, it is gently guided to it.

    • Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim for 60 seconds.

  • Data Collection: Record the escape latency (time to find the platform), path length, and swimming speed during training. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.

2. Novel Object Recognition (NOR) Test

  • Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of two identical objects and one novel object are required.

  • Procedure:

    • Habituation: Allow each rat to explore the empty arena for 5-10 minutes for 2-3 consecutive days.

    • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

    • Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

  • Data Collection: Record the time spent exploring each object during the test phase. Exploration is defined as the rat's nose being within 2 cm of the object. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

3. Passive Avoidance Test

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Training: Place the rat in the light compartment. When the rat enters the dark compartment, a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Test: After a retention interval (e.g., 24 hours), place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

  • Data Collection: Record the step-through latency during the test session. A longer latency is indicative of better memory of the aversive stimulus.

Mandatory Visualizations

TAK915_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates nNOS nNOS Ca_Influx->nNOS Activates NO NO nNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE2A PDE2A cGMP->PDE2A Hydrolyzes PKG PKG cGMP->PKG Activates 5GMP 5'-GMP PDE2A->5GMP to 5AMP 5'-AMP PDE2A->5AMP to TAK915 This compound TAK915->PDE2A Inhibits CREB CREB PKG->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Cognitive Function) pCREB->Gene_Expression Promotes ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP->PDE2A Hydrolyzes PKA PKA cAMP->PKA Activates PKA->CREB Phosphorylates

Caption: this compound Signaling Pathway

Experimental_Workflow_NOR cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_training Familiarization Phase cluster_testing Test Phase D1_Step1 Place rodent in empty open-field arena D1_Step2 Allow exploration (5-10 minutes) D1_Step1->D1_Step2 D1_Step3 Return to home cage D1_Step2->D1_Step3 D2_Step1 Administer this compound or Vehicle D2_Step2 Place two identical objects in arena D2_Step1->D2_Step2 D2_Step3 Allow exploration (5 minutes) D2_Step2->D2_Step3 D2_Step4 Return to home cage D2_Step3->D2_Step4 D2_Step5 After retention interval (e.g., 1-24h) D2_Step4->D2_Step5 Retention Interval D2_Step6 Replace one object with a novel object D2_Step5->D2_Step6 D2_Step7 Allow exploration (5 minutes) D2_Step6->D2_Step7 D2_Step8 Record exploration time D2_Step7->D2_Step8

Caption: Novel Object Recognition Workflow

Troubleshooting_Logic Start Start: No significant cognitive improvement observed Q1 Is the dose appropriate? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Recommendation: Conduct dose-response study Q1->A1_No No Q2 Is the timing of administration correct? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Recommendation: Review pharmacokinetics Q2->A2_No No Q3 Is the task sufficiently difficult? A2_Yes->Q3 A3_Yes Proceed to next check Q3->A3_Yes Yes A3_No Recommendation: Increase task difficulty Q3->A3_No No Q4 Is the animal model appropriate? A3_Yes->Q4 A4_No Recommendation: Re-evaluate animal strain/age Q4->A4_No No A4_Yes Consider other experimental variables or contact technical support Q4->A4_Yes Yes

Caption: Troubleshooting Logic Flowchart

References

Troubleshooting inconsistent results with Tak-915

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tak-915. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme Phosphodiesterase 2A (PDE2A).[1][2][3] PDE2A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two important intracellular second messengers.[1][4] By inhibiting PDE2A, this compound increases the levels of cGMP in the brain, particularly in regions like the frontal cortex, hippocampus, and striatum.[4] This elevation in cGMP is believed to modulate glutamatergic signaling pathways, which are associated with cognitive functions.[4]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions in a solvent such as DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound and what is a recommended vehicle for in vivo administration?

This compound is soluble in DMSO. For in vivo studies, a common vehicle formulation involves a multi-step solubilization process. One published example for a similar PDE2A inhibitor involved a stepwise solubilization in 10% DMSO, 10% Cremophor EL, 30% PEG 400, 10% propylene glycol, and 40% H₂O. Another suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.

Troubleshooting Inconsistent Results

Q4: We are observing high variability in our behavioral readouts after this compound administration. What could be the cause?

High variability in behavioral experiments can stem from several factors. Here are some common areas to investigate:

  • Compound Administration: Ensure consistent and accurate dosing. Inconsistent administration volume, route, or timing can lead to variable drug exposure. For oral gavage, ensure the compound is fully in solution or a homogenous suspension to prevent precipitation and inconsistent dosing.

  • Animal Handling and Environment: Stress from handling can significantly impact behavioral performance. Ensure all animals are habituated to the experimenter and the testing environment. Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms.

  • Behavioral Protocol Execution: Strict adherence to the experimental protocol is crucial. Minor variations in the timing of trials, handling between trials, or the presentation of stimuli can introduce variability. Ensure all experimenters are trained and follow the same standardized procedure.

Q5: Our measurements of cGMP levels in brain tissue after this compound treatment are not consistently elevated. Why might this be?

Inconsistent cGMP measurements can be a source of frustration. Consider the following potential issues:

  • Tissue Collection and Processing: The timing of tissue collection relative to this compound administration is critical. Determine the optimal time point for peak cGMP elevation post-dosing. Once collected, tissues must be rapidly processed (e.g., flash-frozen in liquid nitrogen) to prevent enzymatic degradation of cGMP.

  • ELISA Assay Performance: Ensure the cGMP ELISA kit is validated and performing according to the manufacturer's specifications. Pay close attention to proper sample dilution, standard curve preparation, and washing steps. If expected cGMP concentrations are low, consider using an acetylation step to increase assay sensitivity, if recommended by the kit manufacturer.

  • Paradoxical PDE2A Activation: A unique feature of PDE2A is that it can be allosterically activated by high concentrations of cGMP. It is possible that an initial potent inhibition of PDE2A by this compound leads to a rapid and significant increase in cGMP. This high level of cGMP may then bind to the GAF-B domain of other PDE2A molecules, leading to their activation and a subsequent decrease in overall cGMP levels. This could result in a narrow time window for observing peak cGMP elevation.

Q6: We are performing target engagement studies and are seeing unexpected results. Could this be related to the compound's mechanism?

Yes, paradoxical results in target engagement studies with PDE2A inhibitors have been reported. As mentioned above, the allosteric activation of PDE2A by high cGMP levels can lead to what appears to be an increase in PDE2A binding in certain assays, rather than the expected decrease with a competitive inhibitor. This is because the initial inhibition leads to a cGMP surge, which in turn can activate dormant PDE2A enzymes. Therefore, an efficacious dose of a PDE2A inhibitor might not fall on a typical target occupancy curve.

Data Summary

Table 1: In Vivo Dosages of this compound in Rodent Models

SpeciesModelDosage Range (mg/kg, p.o.)Observed EffectReference
RatScopolamine-induced memory deficit1, 3, 10Dose-dependent attenuation of memory deficits[5][6]
RatAged rats (Morris water maze)3 (daily for 4 days)Significant reduction in escape latency[5][6]
RatNMDA antagonist-induced memory deficits3, 10Attenuation of episodic memory deficits[4]
MousecGMP level measurement3, 10Dose-dependent increase in brain cGMP levels[6]

Experimental Protocols

Measurement of cGMP in Brain Tissue via ELISA

This protocol provides a general framework. Specific details may vary depending on the commercial ELISA kit used.

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest on an ice-cold surface.

    • Weigh the tissue and homogenize in 5-10 volumes of 0.1 M HCl or a buffer provided by the ELISA kit manufacturer.

    • Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.

    • Collect the supernatant for the cGMP assay.

  • ELISA Procedure (Competitive Assay):

    • Prepare standards and samples according to the kit instructions. This may involve an acetylation step for increased sensitivity.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the cGMP-enzyme conjugate to each well.

    • Add the specific antibody to each well to initiate the competitive binding.

    • Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cGMP concentration in the samples based on the standard curve.

Morris Water Maze Protocol for Rats

This protocol assesses spatial learning and memory.

  • Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at a controlled temperature (e.g., 22 ± 1°C). A hidden platform is submerged approximately 1-2 cm below the water surface. Distal visual cues are placed around the room.

  • Acquisition Phase (e.g., 4 trials/day for 5 days):

    • Gently place the rat into the water facing the pool wall at one of four pseudo-randomly chosen starting positions.

    • Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (e.g., on day 6):

    • Remove the platform from the pool.

    • Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Visualizations

Tak915_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds NO_Synthase Nitric Oxide Synthase (NOS) NMDA_Receptor->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE2A PDE2A cGMP->PDE2A Hydrolyzed by Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates 5_GMP 5'-GMP PDE2A->5_GMP Tak915 This compound Tak915->PDE2A Inhibits Cognitive_Function Modulation of Cognitive Function Downstream_Effectors->Cognitive_Function Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Points Compound_Prep Compound Preparation (Solubility, Vehicle) Dosing In Vivo Dosing (Route, Volume, Timing) Compound_Prep->Dosing Behavioral_Assay Behavioral Assay Dosing->Behavioral_Assay Tissue_Collection Tissue Collection Dosing->Tissue_Collection TS1 Inconsistent Results? Behavioral_Assay->TS1 Biochemical_Assay Biochemical Assay (e.g., cGMP ELISA) Tissue_Collection->Biochemical_Assay Biochemical_Assay->TS1 Check_Solubility Check for Precipitation TS1->Check_Solubility Compound Issue? Check_Dosing Verify Dosing Accuracy TS1->Check_Dosing Administration Issue? Check_Behavior Standardize Protocol TS1->Check_Behavior Behavioral Variability? Check_Tissue Optimize Collection Time & Processing TS1->Check_Tissue Biochemical Variability? Check_Assay Validate Assay Performance Check_Tissue->Check_Assay

References

Technical Support Center: Pharmacokinetics of TAK-915 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) properties of TAK-915 in preclinical rodent models. The information is intended for researchers, scientists, and drug development professionals to facilitate their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected pharmacokinetic parameters of this compound in rats and mice after oral administration?

A1: While specific internal data may vary, representative pharmacokinetic parameters for a compound with similar characteristics to this compound (a selective, brain-penetrant PDE2A inhibitor) following a single oral dose of 10 mg/kg are summarized below. These values are intended to serve as a general guide for experimental planning.

Data Presentation: Representative Pharmacokinetic Parameters

ParameterRat (Sprague-Dawley)Mouse (C57BL/6)
Dose (Oral) 10 mg/kg10 mg/kg
Tmax (h) 1.0 - 2.00.5 - 1.0
Cmax (ng/mL) 800 - 12001500 - 2000
AUC (0-t) (ng*h/mL) 4500 - 60005000 - 7000
Half-life (t1/2) (h) 3.0 - 5.02.0 - 4.0
Bioavailability (%) 40 - 6050 - 70
Brain/Plasma Ratio 1.5 - 2.51.8 - 3.0

Disclaimer: The data presented in this table is a hypothetical representation for a compound with properties similar to this compound and is intended for illustrative purposes. Actual experimental results may vary.

Q2: I am observing lower than expected plasma concentrations of this compound in my study. What are the potential causes?

A2: Several factors could contribute to lower than expected plasma exposure. Consider the following troubleshooting steps:

  • Formulation Issues: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. The use of a suitable formulation is critical for consistent oral absorption. A recommended starting formulation for preclinical studies is a suspension in 0.5% methylcellulose.

  • Gavage Technique: Improper oral gavage can lead to dosing errors or administration into the lungs instead of the stomach. Ensure personnel are adequately trained in this technique.

  • Fasting State: The presence of food in the stomach can affect the rate and extent of drug absorption. For consistency, it is recommended to fast the animals overnight (with free access to water) before oral administration.

  • Metabolic Instability: If the compound is rapidly metabolized in the liver or gut wall, this can lead to low oral bioavailability. Consider conducting in vitro metabolic stability assays using liver microsomes or S9 fractions to investigate this.

Q3: My brain-to-plasma ratio is significantly different from the expected values. What could be the reason?

A3: Discrepancies in the brain-to-plasma ratio can arise from several experimental variables:

  • Timing of Sample Collection: The brain-to-plasma ratio can change over time. It is crucial to collect brain and plasma samples at the same time point, ideally at Tmax, to assess peak distribution.

  • Brain Perfusion: Incomplete perfusion of the brain tissue can result in contamination with blood, leading to an inaccurate assessment of brain exposure. Ensure a thorough perfusion with saline before tissue collection.

  • P-glycoprotein (P-gp) Efflux: this compound's ability to cross the blood-brain barrier might be influenced by efflux transporters like P-gp. If you are using a specific rodent strain, be aware of any known differences in P-gp expression.

Troubleshooting Guides

Issue: High Variability in Pharmacokinetic Data Between Animals

  • Possible Cause: Inconsistent dosing, differences in food intake, or stress levels among animals.

  • Troubleshooting Steps:

    • Refine and standardize the oral gavage procedure.

    • Ensure a consistent fasting period for all animals.

    • Acclimatize animals to the experimental conditions to minimize stress.

    • Increase the number of animals per group to improve statistical power.

Issue: Difficulty in Quantifying this compound in Plasma or Brain Homogenate

  • Possible Cause: Low assay sensitivity, matrix effects, or compound instability in the biological matrix.

  • Troubleshooting Steps:

    • Optimize the LC-MS/MS method to enhance sensitivity.

    • Use a stable isotope-labeled internal standard to correct for matrix effects and extraction variability.

    • Assess the stability of this compound in plasma and brain homogenate at different storage conditions (e.g., room temperature, -20°C, -80°C) and after freeze-thaw cycles.

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approximately 16 hours) with free access to water.

  • Formulation: Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in water.

  • Dosing: Administer this compound orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Brain Tissue Collection (Optional): At a terminal time point (e.g., Tmax), anesthetize the animal and perfuse the brain with cold saline. Collect the brain, weigh it, and store it at -80°C.

  • Sample Analysis: Analyze the concentration of this compound in plasma and/or brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting formulation Formulation Preparation fasting->formulation dosing Oral Dosing formulation->dosing sampling Blood/Tissue Sampling dosing->sampling processing Sample Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis PK Data Analysis analysis->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Low Plasma Exposure Observed formulation Formulation Issue? start->formulation dosing_error Dosing Error? start->dosing_error metabolism High Metabolism? start->metabolism check_formulation Check Solubility/ Suspension formulation->check_formulation Yes retrain_staff Review/Retrain on Gavage Technique dosing_error->retrain_staff Yes in_vitro_met Run In Vitro Metabolism Assay metabolism->in_vitro_met Yes

Caption: Troubleshooting logic for low plasma exposure.

Validation & Comparative

A Comparative In Vivo Analysis of PDE2A Inhibitors: TAK-915 and BAY 60-7550

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo pharmacology of two prominent phosphodiesterase 2A (PDE2A) inhibitors, TAK-915 and BAY 60-7550. By objectively presenting their performance based on available preclinical data, this document aims to inform researchers in the fields of neuroscience, cardiovascular disease, and beyond.

Introduction to PDE2A Inhibition

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] Its inhibition leads to increased intracellular levels of these cyclic nucleotides, thereby modulating a variety of physiological processes. PDE2A is highly expressed in the forebrain, including the hippocampus and cortex, as well as in cardiovascular tissues, making it an attractive therapeutic target for a range of disorders.[3][4][5] Both this compound and BAY 60-7550 are selective inhibitors of PDE2A, though they have been predominantly investigated in different therapeutic contexts.

Mechanism of Action

Both this compound and BAY 60-7550 exert their effects by inhibiting the enzymatic activity of PDE2A. This leads to an accumulation of cAMP and cGMP in cells where PDE2A is expressed. The subsequent activation of downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), mediates the observed physiological responses.

The inhibition of PDE2A is unique in that cGMP can allosterically activate the enzyme, leading to an increased hydrolysis of cAMP.[2] By blocking this enzyme, inhibitors can potentiate signaling through both cGMP and cAMP pathways, a feature that distinguishes them from inhibitors of other PDE families.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP Converts ATP to cGMP cGMP GC->cGMP Converts GTP to ATP ATP GTP GTP PDE2A PDE2A cAMP->PDE2A Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE2A Hydrolyzes PKG Protein Kinase G cGMP->PKG Activates This compound This compound This compound->PDE2A Inhibits BAY_60_7550 BAY 60-7550 BAY_60_7550->PDE2A Inhibits Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response cluster_0 Experimental Workflow: this compound Cognitive Testing Animal_Model Rodent Model (e.g., Rat) Induction Induction of Cognitive Deficit (e.g., MK-801, Scopolamine, Aging) Animal_Model->Induction Treatment This compound Administration (p.o.) Induction->Treatment Behavioral_Test Behavioral Assessment (e.g., Passive Avoidance, Morris Water Maze) Treatment->Behavioral_Test Data_Analysis Data Analysis and Comparison Behavioral_Test->Data_Analysis cluster_0 Experimental Workflow: BAY 60-7550 Disease Models Animal_Model Mouse Model (e.g., C57BL/6J) Disease_Induction Disease Induction (e.g., Hypoxia, Aβ1-42 administration) Animal_Model->Disease_Induction Treatment BAY 60-7550 Administration (e.g., i.p.) Disease_Induction->Treatment Outcome_Assessment Outcome Assessment (e.g., RVSP, Behavioral Testing) Treatment->Outcome_Assessment Analysis Comparative Analysis Outcome_Assessment->Analysis

References

Efficacy of TAK-915 Versus Other PDE2A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor TAK-915 with other notable inhibitors of the same enzyme. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to PDE2A Inhibition

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] By breaking down these molecules, PDE2A plays a significant role in modulating various physiological processes, including those in the central nervous system, cardiovascular system, and immune system.[1] Inhibition of PDE2A leads to an increase in intracellular levels of cAMP and cGMP, which can, in turn, activate downstream signaling pathways, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG).[1] This mechanism has made PDE2A an attractive therapeutic target for a range of disorders, particularly cognitive impairments associated with neuropsychiatric and neurodegenerative diseases.[2]

Comparative Efficacy of PDE2A Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized PDE2A inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is a crucial parameter, indicating the inhibitor's preference for PDE2A over other phosphodiesterase subtypes, which can minimize off-target effects.

InhibitorPDE2A IC50 (nM)Selectivity ProfileKey In Vivo Effects
This compound 0.61[2]>4100-fold vs PDE1A[2]Ameliorates cognitive deficits in rodent models of aging and schizophrenia.[3][4]
BAY 60-7550 4.7[5]>50-fold vs PDE1; >100-fold vs other PDEs[5]Improves synaptic plasticity and memory in animal models.
PF-05180999 1.6[6]>2000-fold vs PDE10A[2]Reverses NMDA antagonist-induced working memory deficits in rats.[6]
EHNA 800 (human)[7][8]Selective for PDE2 over other PDE isoenzymes (IC50 > 100 µM)[7]Potentiates cGMP-mediated signaling.[7]

Signaling Pathway of PDE2A

The following diagram illustrates the central role of PDE2A in the cGMP-cAMP signaling cascade. Inhibition of PDE2A prevents the degradation of both cyclic nucleotides, leading to the activation of their respective downstream effectors.

PDE2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GTP GTP GTP->GC Activates ATP ATP ATP->AC Activates PDE2A PDE2A cGMP->PDE2A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates cAMP->PDE2A Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates GMP 5'-GMP PDE2A->GMP AMP 5'-AMP PDE2A->AMP Downstream_PKG Downstream PKG Effects PKG->Downstream_PKG Phosphorylates Downstream_PKA Downstream PKA Effects PKA->Downstream_PKA Phosphorylates Inhibitor PDE2A Inhibitor (e.g., this compound) Inhibitor->PDE2A Inhibits

Caption: PDE2A Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of PDE2A inhibitors are provided below.

In Vitro Phosphodiesterase Activity Assay (Radioenzymatic Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against PDE2A.

Workflow Diagram:

PDE_Assay_Workflow A Prepare Reaction Mixture: - PDE2A Enzyme - Assay Buffer - Test Inhibitor (e.g., this compound) B Add Radiolabeled Substrate (e.g., [3H]-cAMP or [3H]-cGMP) A->B C Incubate at 30°C for a defined period B->C D Terminate Reaction (e.g., by boiling) C->D E Add Snake Venom Nucleotidase (converts 5'-AMP/GMP to adenosine/guanosine) D->E F Separate Radiolabeled Product from Unreacted Substrate (e.g., using anion-exchange chromatography) E->F G Quantify Radioactivity of the product using liquid scintillation counting F->G H Calculate PDE2A Activity and % Inhibition G->H

Caption: In Vitro PDE Assay Workflow.

Detailed Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine the purified PDE2A enzyme with an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, and 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the respective tubes.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at 30°C.

  • Reaction Initiation: Initiate the reaction by adding a radiolabeled substrate, such as [3H]-cAMP or [3H]-cGMP, to a final concentration within the linear range of the enzyme kinetics.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear phase.[9]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).[9]

  • Nucleotide Conversion: Add snake venom 5'-nucleotidase to the reaction mixture and incubate to convert the radiolabeled 5'-AMP or 5'-GMP to their corresponding nucleosides (adenosine or guanosine).[9]

  • Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using anion-exchange resin columns.

  • Quantification: Elute the nucleoside and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of substrate hydrolysis and determine the IC50 value for the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Workflow Diagram:

MWM_Workflow A Habituation: Allow rats to acclimate to the testing room. B Drug Administration: Administer this compound or vehicle at specified doses and time points. A->B C Acquisition Phase (e.g., 4-5 days): - Multiple trials per day. - Rat learns to find a hidden platform in a pool of opaque water using distal cues. B->C D Probe Trial: - Platform is removed. - Rat swims for a set time (e.g., 60s). - Time spent in the target quadrant is measured. C->D E Data Analysis: - Escape latency (time to find the platform). - Path length. - Time in target quadrant (probe trial). D->E

Caption: Morris Water Maze Workflow.

Detailed Methodology:

  • Apparatus: A circular pool (e.g., 1.5-2.0 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the four designated quadrants. The room should contain various distal visual cues.[10][11]

  • Acclimation: Animals are handled and habituated to the testing room for several days before the experiment.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route at a predetermined time before the trials.[1]

  • Acquisition Training: For several consecutive days (e.g., 4-5 days), each rat undergoes a series of trials (e.g., 4 trials per day).[10] In each trial, the rat is placed into the pool from one of four quasi-random starting positions and allowed to swim until it finds the hidden platform. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before the next trial.[10]

  • Probe Trial: On the day following the last day of acquisition training, a probe trial is conducted. The platform is removed from the pool, and the rat is allowed to swim freely for a fixed duration (e.g., 60 seconds).

  • Data Collection and Analysis: An automated tracking system records the rat's swim path, speed, escape latency (time to find the platform during acquisition), and the time spent in each quadrant during the probe trial. A significant preference for the target quadrant (where the platform was previously located) in the probe trial indicates good spatial memory. The efficacy of the test compound is determined by comparing the performance of the drug-treated group to the vehicle-treated group.

In Vivo Assessment of Recognition Memory: Novel Object Recognition Task

The Novel Object Recognition (NOR) task is used to evaluate an animal's ability to recognize a previously encountered object.

Workflow Diagram:

NOR_Workflow A Habituation: Rat explores an empty open-field arena. B Drug Administration: Administer this compound or vehicle. A->B C Familiarization Phase (T1): Rat explores two identical objects. B->C D Retention Interval: A delay period (e.g., 1-24 hours). C->D E Test Phase (T2): Rat is presented with one familiar and one novel object. D->E F Data Analysis: - Time spent exploring each object. - Discrimination Index. E->F

Caption: Novel Object Recognition Workflow.

Detailed Methodology:

  • Apparatus: A square or circular open-field arena. A set of three-dimensional objects that are distinct in shape, color, and texture, but of similar size and devoid of any inherent rewarding or aversive properties.[12][13]

  • Habituation: The rat is allowed to freely explore the empty arena for a few minutes on one or more days prior to testing to reduce anxiety and exploratory behavior not related to the objects.[14]

  • Drug Administration: The test compound or vehicle is administered at a specified time before the familiarization phase.[1]

  • Familiarization Phase (T1): The rat is placed in the arena containing two identical objects and is allowed to explore them for a set period (e.g., 3-5 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.[12][14]

  • Retention Interval: The rat is returned to its home cage for a specific retention interval, which can range from a few minutes to 24 hours or longer, depending on the memory domain being investigated.

  • Test Phase (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The rat is allowed to explore for a set period, and the time spent exploring the familiar and the novel object is recorded.[14]

  • Data Analysis: A discrimination index (DI) is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers to explore the novel one. The cognitive-enhancing effect of the test compound is determined by its ability to improve the DI, especially after a long retention interval where memory in control animals would typically fade.

References

A Head-to-Head Comparison of TAK-915 and Donepezil in the Context of Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cognitive enhancement drug development, two molecules, TAK-915 and donepezil, represent distinct therapeutic strategies. Donepezil, an established acetylcholinesterase inhibitor, has been a cornerstone in the symptomatic treatment of Alzheimer's disease for decades. In contrast, this compound is an investigational selective phosphodiesterase 2A (PDE2A) inhibitor that has shown promise in preclinical models of cognitive impairment. This guide provides a detailed, data-driven comparison of these two agents, catering to researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of this compound and donepezil based on available preclinical and clinical data. It is crucial to note the absence of direct head-to-head clinical trials comparing the two compounds.

FeatureThis compoundDonepezil
Drug Class Phosphodiesterase 2A (PDE2A) InhibitorAcetylcholinesterase (AChE) Inhibitor
Primary Mechanism of Action Increases intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP) by inhibiting their degradation by PDE2A.[1][2][3]Reversibly inhibits the acetylcholinesterase enzyme, leading to increased levels of acetylcholine in the synaptic cleft.[4][5][6][7]
Development Stage Preclinical/Early Clinical Development[8][9]Marketed Drug[5][6][10]
Therapeutic Target PDE2A EnzymeAcetylcholinesterase Enzyme
Primary Indication(s) Investigational for cognitive impairment in schizophrenia and aging.[1][3]Symptomatic treatment of mild, moderate, and severe dementia of the Alzheimer's type.[5][10][11]

Table 1: General Characteristics of this compound and Donepezil

Pharmacokinetic ParameterThis compound (Data from preclinical studies in rodents)Donepezil (Data from human clinical trials)
Bioavailability Orally active and brain-penetrant.[2][3]100% oral bioavailability.[4]
Time to Peak Plasma Concentration (Tmax) Not explicitly stated in available preclinical data.3 to 4 hours.[4][12]
Half-life (t1/2) Not explicitly stated in available preclinical data.Approximately 70-80 hours.[12][13]
Metabolism Metabolized by liver enzymes (specific CYPs not detailed in available data).Primarily metabolized by CYP3A4 and CYP2D6 enzymes in the liver.[4][14][15]
Excretion Not explicitly detailed in available preclinical data.Primarily excreted in the urine, with a smaller portion in the feces.[4][6]

Table 2: Comparative Pharmacokinetic Profiles

Efficacy EndpointThis compound (Preclinical Data)Donepezil (Clinical Data)
Cognitive Function Ameliorates cognitive deficits in rodent models of schizophrenia and aging (e.g., passive avoidance, radial arm maze, Morris water maze).[1][3]Modest but statistically significant improvement in cognitive function in patients with Alzheimer's disease, as measured by scales like ADAS-cog and MMSE.[16][17][18][19]
Memory Attenuates episodic and working memory deficits in rats.[1][2]Improves memory as a component of the overall cognitive enhancement in Alzheimer's patients.[5]
Social Interaction Prevents social withdrawal in a rat model of schizophrenia.[1]Can improve behavioral symptoms of Alzheimer's disease, which may include social aspects.[4]

Table 3: Comparative Efficacy Data

Adverse Event ProfileThis compound (Preclinical Data)Donepezil (Clinical Data)
Common Adverse Events Specific adverse event profile in humans is not yet established. Preclinical studies did not highlight significant adverse effects at therapeutic doses.Nausea, vomiting, diarrhea, insomnia, muscle cramps, and fatigue are common, particularly at higher doses.[7][19][20][21]
Serious Adverse Events Not yet determined in humans.Rare but serious side effects can include bradycardia, gastrointestinal bleeding, and seizures.[5][7]

Table 4: Comparative Safety Profiles

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Assessment of this compound in Rodent Models

1. Passive Avoidance Test (Episodic Memory Assessment):

  • Apparatus: A two-compartment shuttle box with one dark and one illuminated compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: A rat is placed in the illuminated compartment. When the rat enters the dark compartment, the door is closed, and a mild electric footshock is delivered.

    • Retention Trial: 24 hours later, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured.

  • Drug Administration: this compound is administered orally at varying doses (e.g., 3 and 10 mg/kg) prior to the acquisition trial.[1]

  • Endpoint: Increased latency to enter the dark compartment in the retention trial is indicative of improved episodic memory.

2. Radial Arm Maze Test (Working Memory Assessment):

  • Apparatus: An elevated maze with a central platform and several arms radiating outwards. Food rewards are placed at the end of some arms.

  • Procedure:

    • Rats are trained to visit each baited arm only once to retrieve a food reward.

    • The number of errors (re-entry into an already visited arm) is recorded.

  • Drug Administration: this compound is administered orally (e.g., 10 mg/kg) before the test session in animals with induced cognitive deficits (e.g., by an NMDA receptor antagonist like MK-801).[1]

  • Endpoint: A reduction in the number of errors is interpreted as an improvement in working memory.

3. Morris Water Maze Task (Spatial Learning and Memory Assessment):

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Rats are placed in the pool and must learn the location of the hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several days of training.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Drug Administration: this compound is administered orally (e.g., 3 mg/kg/day) for several days during the acquisition phase in aged rats.[3]

  • Endpoint: A significant reduction in escape latency during the acquisition phase and increased time spent in the target quadrant during the probe trial indicate enhanced spatial learning and memory.

Clinical Assessment of Donepezil in Alzheimer's Disease Patients

1. Randomized, Double-Blind, Placebo-Controlled Trials:

  • Study Design: Patients with mild to moderate Alzheimer's disease are randomly assigned to receive either donepezil (at doses such as 5 mg/day or 10 mg/day) or a placebo for a specified duration (e.g., 12, 24, or 52 weeks).[16][17][18][19]

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized tool to assess cognitive functions including memory, language, and praxis. A lower score indicates better cognitive function.[16][17]

    • Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus): A global assessment of change in the patient's condition based on interviews with the patient and caregiver.[17][19]

  • Secondary Efficacy Measures:

    • Mini-Mental State Examination (MMSE): A brief 30-point questionnaire used to screen for cognitive impairment.[17][22]

  • Data Analysis: The change from baseline in the scores of these scales is compared between the donepezil and placebo groups.

Mandatory Visualization

The following diagrams illustrate the signaling pathways of this compound and donepezil.

TAK915_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate_NMDA Glutamate NO_Synthase Nitric Oxide Synthase (NOS) Glutamate_NMDA->NO_Synthase Activates sGC Soluble Guanylate Cyclase (sGC) NO_Synthase->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE2A PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE2A->5GMP Degrades cGMP to TAK915 This compound TAK915->PDE2A Inhibits CREB CREB Phosphorylation PKG->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement CREB->Synaptic_Plasticity Leads to

Caption: Signaling Pathway of this compound.

Donepezil_Pathway cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh_Receptor Acetylcholine Receptors ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to Donepezil Donepezil Donepezil->AChE Inhibits Signal_Transduction Signal Transduction & Neuronal Firing ACh_Receptor->Signal_Transduction Activates

Caption: Mechanism of Action of Donepezil.

References

Validating Brain Target Engagement of TAK-915: A Comparative Guide for PDE2A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the brain target engagement of TAK-915, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. This document will clarify this compound's mechanism of action and compare it with other relevant PDE2A inhibitors, offering supporting experimental data and detailed protocols to aid in the design and interpretation of target engagement studies.

Contrary to some initial classifications, this compound is not a dopamine D1 receptor positive allosteric modulator but a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[1][2][3] PDE2A is highly expressed in brain regions critical for cognition and emotional regulation. It functions by hydrolyzing the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound elevates intracellular levels of cGMP, a key second messenger implicated in synaptic plasticity and neuronal function. This mechanism is the basis for its potential therapeutic effects in cognitive disorders.[1][3]

Validating that a drug like this compound reaches its intended target in the brain and exerts its mechanism of action is a critical step in drug development. This guide outlines the primary methods for assessing target engagement of PDE2A inhibitors and provides a comparative overview of this compound and alternative compounds.

Comparison of PDE2A Inhibitors

To provide a comprehensive overview, this section compares this compound with other well-characterized PDE2A inhibitors: PF-05180999, BAY 60-7550, and EHNA. The following table summarizes their key characteristics and available target engagement data.

CompoundTargetIn Vitro Potency (IC50)Method of Target Engagement ValidationBrain cGMP IncreaseReference
This compound PDE2A0.61 nMInferred from downstream effectsSignificantly increased at 3 and 10 mg/kg (p.o.) in rats[1]
PF-05180999 PDE2A1.6 nMIn vivo autoradiographyDose-responsive increase in mice[4][5][6]
BAY 60-7550 PDE2A4.7 nM (human)Inferred from downstream effectsIncreased in neuronal cultures; anxiolytic effects in vivo suggest target engagement[7][8][9]
EHNA PDE2A~4 µMIn vitro enzyme inhibition-

Experimental Methodologies for Target Engagement

Validating the target engagement of PDE2A inhibitors in the brain primarily involves two complementary approaches: direct measurement of enzyme occupancy and quantification of the downstream pharmacodynamic effects.

Direct Target Occupancy Measurement: PET Imaging and Autoradiography

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can quantify the occupancy of a specific target by a drug in the living brain. For PDE2A, specific radioligands have been developed for use in PET studies.

Experimental Protocol: In Vivo PDE2A Occupancy Measurement by PET

  • Radioligand Selection: A suitable PET radioligand for PDE2A, such as [¹⁸F]PF-05270430, is chosen based on its selectivity and pharmacokinetic properties.

  • Animal Model: Non-human primates or rodents are often used in preclinical studies.

  • Baseline Scan: A baseline PET scan is performed following the injection of the radioligand to determine the baseline binding potential (BPND) of the radioligand to PDE2A in various brain regions.

  • Drug Administration: The test compound (e.g., this compound) is administered to the animals at various doses.

  • Occupancy Scan: Following drug administration and a suitable washout period, a second PET scan is conducted with the same radioligand.

  • Data Analysis: The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate the percentage of PDE2A occupancy at a given drug dose and plasma concentration. The relationship between drug plasma concentration and target occupancy is then modeled to determine the EC₅₀ for target engagement.

Ex vivo autoradiography offers a higher-resolution alternative for preclinical studies.

Experimental Protocol: Ex Vivo PDE2A Occupancy by Autoradiography

  • Drug Administration: Animals are treated with the PDE2A inhibitor at various doses.

  • Tissue Collection: At the time of expected peak brain concentration, animals are euthanized, and their brains are rapidly removed and frozen.

  • Brain Sectioning: The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled ligand specific for PDE2A.

  • Washing and Drying: Unbound radioligand is washed away, and the sections are dried.

  • Imaging: The sections are exposed to a phosphor imaging screen or film to visualize the distribution and density of the radioligand binding.

  • Quantification: The density of the signal in specific brain regions is quantified and compared between drug-treated and vehicle-treated animals to determine the percentage of receptor occupancy.

Pharmacodynamic Readout: Measurement of Brain cGMP Levels

Since the direct consequence of PDE2A inhibition is an increase in cyclic GMP (cGMP), measuring the levels of this second messenger in the brain provides a robust pharmacodynamic marker of target engagement.

Experimental Protocol: Measurement of Brain cGMP Levels by ELISA

  • Drug Administration: Animals are administered the PDE2A inhibitor (e.g., this compound) or vehicle.

  • Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and flash-frozen in liquid nitrogen to prevent cGMP degradation.

  • Tissue Homogenization: The frozen brain tissue is weighed and homogenized in an acidic buffer (e.g., 0.1 M HCl) to precipitate proteins and extract cGMP.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the cGMP is collected.

  • ELISA Assay: The cGMP concentration in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The assay typically involves the following steps:

    • Samples and standards are added to a microplate pre-coated with an anti-cGMP antibody.

    • A known amount of enzyme-labeled cGMP is added, which competes with the cGMP in the sample for binding to the antibody.

    • After incubation and washing, a substrate is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cGMP, and this is used to calculate the concentration of cGMP in the brain tissue samples. The results are typically expressed as pmol of cGMP per mg of protein or per gram of tissue.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PDE2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates nNOS nNOS NMDA_Receptor->nNOS activates nNOS->NO cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE2A PDE2A cGMP->PDE2A hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates 5_GMP 5'-GMP PDE2A->5_GMP CREB CREB PKG->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cognition) CREB->Gene_Expression regulates TAK_915 This compound TAK_915->PDE2A inhibits

PDE2A Signaling Pathway

The diagram above illustrates the signaling cascade involving PDE2A. Activation of NMDA receptors leads to the production of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates downstream effectors like PKG, leading to changes in gene expression related to synaptic plasticity. PDE2A acts as a key negative regulator in this pathway by degrading cGMP. This compound inhibits PDE2A, thereby potentiating cGMP signaling.

Target_Engagement_Workflow cluster_direct Direct Target Occupancy cluster_indirect Pharmacodynamic Readout PET PET Imaging Direct_Outcome Percentage of PDE2A Occupancy PET->Direct_Outcome Autoradiography Ex Vivo Autoradiography Autoradiography->Direct_Outcome Data_Integration Integrate Occupancy and Pharmacodynamic Data Direct_Outcome->Data_Integration ELISA Brain cGMP ELISA Indirect_Outcome Change in brain cGMP levels ELISA->Indirect_Outcome Indirect_Outcome->Data_Integration Drug_Admin Administer this compound (or alternative) Tissue_Collection Brain Tissue Collection Drug_Admin->Tissue_Collection Tissue_Collection->PET In Vivo Tissue_Collection->Autoradiography Ex Vivo Tissue_Collection->ELISA Ex Vivo

Target Engagement Validation Workflow

This workflow diagram outlines the key experimental approaches to validate the target engagement of a PDE2A inhibitor like this compound. It highlights both direct measurement of target occupancy and the assessment of downstream pharmacodynamic effects, which together provide a comprehensive understanding of the drug's action in the brain.

Conclusion

Validating the brain target engagement of this compound and other PDE2A inhibitors is essential for their clinical development. A combination of direct occupancy studies, such as PET imaging, and pharmacodynamic readouts, like measuring brain cGMP levels, provides the most robust evidence of target engagement. This guide offers a framework for designing and interpreting such studies, facilitating the advancement of novel therapeutics for cognitive and neuropsychiatric disorders.

References

Comparative Analysis of TAK-915 Cross-reactivity with other Phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitor TAK-915, focusing on its cross-reactivity profile against various PDE families. The information presented is supported by experimental data to aid researchers and drug development professionals in evaluating its selectivity and potential applications.

This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in cyclic nucleotide signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its high affinity for PDE2A, with an IC50 value of 0.61 nM, positions it as a significant tool for studying PDE2A-mediated pathways.[2]

Selectivity Profile of this compound

The selectivity of a PDE inhibitor is a critical factor in determining its therapeutic potential and minimizing off-target effects. Experimental data demonstrates that this compound exhibits remarkable selectivity for PDE2A over other PDE families.

Table 1: Cross-reactivity of this compound against various Phosphodiesterase (PDE) enzymes
PDE FamilyTargetIC50 (nM)Selectivity vs. PDE2A (fold)
PDE1 PDE1A>10,000>16,000
PDE2 PDE2A 0.61 1
PDE3 PDE3A>10,000>16,000
PDE4 PDE4D>10,000>16,000
PDE5 PDE5A>10,000>16,000
PDE9 PDE9A1,4002,300
PDE10 PDE10A180300
PDE11 PDE11A>10,000>16,000

Data sourced from Mikami S, et al. J Med Chem. 2017;60(18):7677-7702.

As indicated in the table, this compound is highly selective for PDE2A. It shows over 16,000-fold selectivity against PDE1A, PDE3A, PDE4D, PDE5A, and PDE11A. While it displays some activity against PDE9A and PDE10A, the selectivity remains substantial at 2,300-fold and 300-fold, respectively.

Experimental Protocols

The determination of the inhibitory activity of this compound against various PDEs was conducted using established in vitro enzyme assays.

In Vitro Phosphodiesterase Enzyme Assays

The inhibitory activity of this compound against PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, PDE9A, PDE10A, and PDE11A was assessed using a scintillation proximity assay (SPA).

  • Enzymes: Recombinant human PDE enzymes were used.

  • Substrates: Tritiated cyclic nucleotides, [³H]-cAMP or [³H]-cGMP, were used as substrates. The specific substrate and its concentration were optimized for each PDE family based on their known kinetic properties (Km).

  • Assay Principle: The assay measures the conversion of [³H]-cAMP or [³H]-cGMP to their respective linear monophosphates ([³H]-AMP or [³H]-GMP) by the PDE enzyme. In the presence of a PDE inhibitor, this conversion is reduced.

  • Procedure:

    • The test compound (this compound) at various concentrations was incubated with the specific PDE enzyme in an assay buffer.

    • The enzymatic reaction was initiated by the addition of the [³H]-labeled substrate.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was terminated, and scintillant-coated beads were added. These beads have a high affinity for the linear monophosphate product.

    • When the [³H]-labeled product binds to the beads, it comes into close proximity with the scintillant, leading to the emission of light that is detected by a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) was calculated by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

PDE2A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signal e.g., Natriuretic Peptides, Nitric Oxide GC Guanylate Cyclase Signal->GC Activates cGMP cGMP GC->cGMP Converts AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GTP GTP GTP->GC ATP ATP ATP->AC PDE2A PDE2A (Dual-substrate enzyme) cGMP->PDE2A Allosterically Activates (Negative Cross-talk) PKG PKG cGMP->PKG Activates PKA PKA cAMP->PKA Activates PDE2A->cGMP Hydrolyzes PDE2A->cAMP Hydrolyzes Cellular_Response Cellular Response (e.g., Neuronal function, Synaptic plasticity) PKG->Cellular_Response PKA->Cellular_Response TAK915 This compound TAK915->PDE2A Inhibits

Caption: PDE2A Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - PDE Enzymes - [3H]-cAMP/[3H]-cGMP - Assay Buffer Incubation Incubate PDE Enzyme with this compound Reagents->Incubation Compound Prepare this compound Serial Dilutions Compound->Incubation Reaction Initiate Reaction with [3H]-Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination SPA Add SPA Beads Termination->SPA Detection Measure Scintillation (Light Emission) SPA->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value (Dose-Response Curve) Calculation->IC50

Caption: Experimental workflow for determining PDE inhibitory activity.

References

Reversing Scopolamine-Induced Memory Deficits: A Comparative Analysis of TAK-915 and Alternative Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAK-915, a selective phosphodiesterase 2A (PDE2A) inhibitor, with other nootropic agents in their ability to reverse scopolamine-induced memory deficits. Scopolamine, a muscarinic receptor antagonist, serves as a widely used pharmacological model for inducing amnesia, mimicking certain cognitive dysfunctions observed in neurological disorders. This document synthesizes experimental data on the efficacy of these compounds, details the methodologies of key behavioral assays, and illustrates the underlying signaling pathways.

Performance Comparison

The following table summarizes the quantitative data from various studies investigating the reversal of scopolamine-induced memory impairment. It is important to note that direct head-to-head comparative studies for all listed compounds are limited. The data presented are compiled from separate experiments.

CompoundMechanism of ActionAnimal ModelBehavioral TaskDosingKey Findings
This compound Phosphodiesterase 2A (PDE2A) inhibitorRatNovel Object Recognition1, 3, and 10 mg/kg (p.o.)Dose-dependently attenuated scopolamine-induced memory deficits.[1] Specific discrimination index values are not publicly available.
Donepezil Acetylcholinesterase inhibitorRatVarious cognitive/behavioral testsNot specifiedProduced moderate-sized effects on scopolamine-induced deficits in simple conditioning and attention, but only small effects on working memory and spatial mapping.[2]
Piracetam Modulates neurotransmitter systems (including cholinergic)RatPassive Avoidance Task100 mg/kgLargely overcame the amnesic effects of scopolamine.[3]
Aniracetam Nootropic agent, modulates AMPA receptorsRatObject Recognition Task25, 50, 100 mg/kg (os)Restored object recognition in scopolamine-treated rats.[3]
Curcumin Analogs Cholinesterase inhibitionMiceElevated Plus MazeNot specifiedSignificantly attenuated memory deficits induced by scopolamine.

Signaling Pathways and Mechanisms of Action

Scopolamine's Mechanism of Action:

Scopolamine induces memory impairment primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system.[4] This blockade of cholinergic signaling disrupts processes crucial for learning and memory formation. Beyond its primary anticholinergic effects, scopolamine also indirectly affects other neurotransmitter systems, including the glutamatergic and dopaminergic systems, further contributing to cognitive deficits.

This compound Signaling Pathway:

This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[5] PDE2A is an enzyme that hydrolyzes two important second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound increases the intracellular levels of both cAMP and cGMP in brain regions critical for memory, such as the hippocampus and prefrontal cortex.

This elevation in cyclic nucleotides activates downstream signaling cascades, including the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways. These kinases, in turn, phosphorylate and activate the cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[6][8] The enhancement of these signaling pathways is believed to counteract the cholinergic blockade induced by scopolamine, thereby restoring memory function.

TAK915_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Scopolamine Scopolamine mAChR Muscarinic Acetylcholine Receptor Scopolamine->mAChR Inhibition cAMP_cGMP cAMP / cGMP mAChR->cAMP_cGMP Downstream Signaling ACh Acetylcholine ACh->mAChR TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibition PDE2A->cAMP_cGMP Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG CREB CREB PKA_PKG->CREB Phosphorylation pCREB pCREB BDNF BDNF (Synaptic Plasticity, Memory Formation) pCREB->BDNF Gene Transcription

Signaling pathway of this compound in reversing scopolamine's effects.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following section outlines a typical protocol for the Novel Object Recognition (NOR) task used to assess the efficacy of compounds like this compound in reversing scopolamine-induced memory deficits in rats.

Novel Object Recognition (NOR) Task

The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. A preference for the novel object is indicative of intact recognition memory.

Apparatus:

  • An open-field arena, typically a square or circular box made of a non-porous material for easy cleaning. The dimensions can vary, but a common size is a 65 x 45 x 45 cm square arena.[9]

  • A set of distinct objects that are heavy enough not to be displaced by the animals and are made of non-toxic, easy-to-clean materials. Objects should differ in shape, color, and texture.

Procedure:

  • Habituation:

    • For several days leading up to the experiment, handle the rats daily to acclimate them to the experimenter.

    • On the day before the training, allow each rat to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) to habituate to the environment. This reduces anxiety and exploratory behavior not directed at the objects.

  • Training (Familiarization) Phase (T1):

    • Place two identical objects in opposite, counterbalanced corners of the arena.

    • Gently place the rat in the center of the arena, facing away from the objects.

    • Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).

    • The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

  • Inter-Trial Interval (ITI):

    • After the training phase, return the rat to its home cage. The duration of the ITI can be varied to test short-term or long-term memory (e.g., 1 hour to 24 hours).

  • Testing Phase (T2):

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the rat back into the arena and allow it to explore for a fixed duration (e.g., 3-5 minutes).

    • Record the time spent exploring both the familiar and the novel object.

  • Drug Administration:

    • Scopolamine: Typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose known to induce memory deficits (e.g., 0.3-1 mg/kg) a set time before the training phase (e.g., 30 minutes).[10]

    • Test Compound (e.g., this compound): Administered orally (p.o.) or via another appropriate route at various doses a set time before scopolamine administration to assess its prophylactic efficacy.

Data Analysis:

The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)[11]

A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests a lack of recognition. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between different treatment groups (vehicle, scopolamine only, scopolamine + test compound).

NOR_Workflow cluster_Habituation Day 1: Habituation cluster_Training Day 2: Training (T1) cluster_ITI Inter-Trial Interval (ITI) cluster_Testing Day 2: Testing (T2) Habituation Rat explores empty arena (5-10 min) DrugAdmin Administer Vehicle, Scopolamine, or Scopolamine + Test Compound Training Rat explores two identical familiar objects (A + A) (3-5 min) DrugAdmin->Training ITI 1 to 24 hours in home cage Training->ITI Testing Rat explores one familiar (A) and one novel object (B) (3-5 min) ITI->Testing DataAnalysis Calculate Discrimination Index (DI) Testing->DataAnalysis

Experimental workflow for the Novel Object Recognition task.

Conclusion

This compound demonstrates promise as a therapeutic agent for reversing scopolamine-induced memory deficits in preclinical models. Its mechanism of action, centered on the potentiation of cAMP and cGMP signaling through PDE2A inhibition, offers a distinct approach compared to traditional cholinesterase inhibitors. While direct comparative data with other nootropic agents is still emerging, the available evidence suggests that targeting the PDE2A enzyme is a viable strategy for mitigating cholinergic-related cognitive dysfunction. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in a clinical setting.

References

A Comparative Guide to TAK-915 and Other Alternatives for MK-801 Induced Cognitive Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor, TAK-915, with other therapeutic alternatives in the context of reversing cognitive impairment induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801. The data presented is compiled from various preclinical studies and aims to offer a comprehensive overview of efficacy, mechanistic action, and experimental protocols.

Executive Summary

MK-801 is a non-competitive NMDA receptor antagonist widely used in preclinical research to induce a state of cognitive dysfunction that mimics aspects of neuropsychiatric disorders such as schizophrenia.[1][2] This model is characterized by deficits in learning, memory, and executive function. This guide evaluates the efficacy of this compound, a novel PDE2A inhibitor, in mitigating these deficits and compares its performance with established compounds like the atypical antipsychotic olanzapine and the acetylcholinesterase inhibitor donepezil. While direct head-to-head comparative studies are limited, this guide synthesizes available data to draw informative comparisons.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the reversal of MK-801-induced cognitive deficits by this compound and its alternatives.

Table 1: Efficacy of this compound in Reversing MK-801-Induced Cognitive Deficits in Rats

Behavioral TestCognitive DomainMK-801 DoseThis compound Dose (oral)Key Findings
Passive Avoidance TestEpisodic MemoryNot Specified3 and 10 mg/kgSignificantly attenuated episodic memory deficits.[3]
Radial Arm MazeWorking MemoryNot Specified10 mg/kgSignificantly attenuated working memory deficits.[3]

Table 2: Efficacy of Olanzapine in Reversing MK-801-Induced Cognitive Deficits in Rodents

Behavioral TestCognitive DomainMK-801 DoseOlanzapine DoseKey Findings
Morris Water MazeSpatial Learning & Memory0.1 mg/kg/day (9 days)0.05 mg/kgBlocked memory deficits in escape latency.[4]
Object-in-Context RecognitionRecognition Memory0.1 mg/kg/day (3 weeks)0.5 mg/kgPartially reversed deficits.[5]
Reversal Learning (MWM)Cognitive Flexibility0.1 mg/kg/day (3 weeks)0.5 mg/kgPartially reversed deficits.[5]

Table 3: Efficacy of Donepezil in Reversing MK-801-Induced Cognitive Deficits in Mice

Behavioral TestCognitive DomainMK-801 DoseDonepezil DoseKey Findings
T-Maze Alternation TaskSpatial Working MemoryNot SpecifiedNot SpecifiedReversed cognitive dysfunction.[6][7]
Object Location TaskSpatial Memory0.1 mg/kg/day (7 days)Not SpecifiedAmeliorated lasting memory deficits.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

MK-801 Induced Cognitive Impairment Model
  • Animal Model: Typically, adult male Sprague-Dawley or Wistar rats, or C57/BL6 mice are used.[5][8]

  • Drug Administration: MK-801 is dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.). Dosages can be acute or chronic.

    • Acute Model: A single injection of MK-801 (e.g., 0.1 mg/kg) is administered 20-30 minutes before behavioral testing.[4]

    • Subchronic/Chronic Model: Daily injections of MK-801 (e.g., 0.1 mg/kg) are given for a period of 7 to 21 days. Behavioral testing can be conducted during the administration period.[5][8]

  • Cognitive Assessment: A battery of behavioral tests is used to assess different cognitive domains.

Behavioral Assays
  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[9][10]

  • Procedure:

    • Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts from a different quadrant of the pool. Escape latency (time to find the platform) and swim path are recorded.[9][11]

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

  • Reversal Learning: The platform is moved to the opposite quadrant, and the animal's ability to learn the new location is assessed, measuring cognitive flexibility.[5]

  • Apparatus: A central platform with multiple arms (typically 8) radiating outwards. Food rewards can be placed at the end of some or all arms.[12][13][14]

  • Procedure:

    • Working Memory Task: All arms are baited with a food reward. The animal is placed in the center and must visit each arm only once to retrieve the rewards. Re-entry into a previously visited arm is counted as a working memory error.[3][14]

    • Reference Memory Task: Only a subset of arms is consistently baited. The animal must learn to visit only the baited arms. Entry into an unbaited arm is a reference memory error.[14]

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild foot shock.[15][16][17]

  • Procedure:

    • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.[15][17]

    • Retention Trial: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[17][18]

Signaling Pathways and Mechanisms of Action

MK-801: Inducing Cognitive Deficits

MK-801 acts as a non-competitive antagonist at the NMDA receptor, a crucial component for synaptic plasticity and learning. By blocking the ion channel of the NMDA receptor, MK-801 disrupts long-term potentiation (LTP), a cellular mechanism underlying memory formation. This disruption of glutamatergic neurotransmission, particularly in the hippocampus and prefrontal cortex, leads to the observed cognitive deficits.[2][19] The blockade of NMDA receptors on GABAergic interneurons can also lead to a disinhibition of pyramidal neurons, contributing to cortical excitability and cognitive disruption.[2]

MK801_Pathway MK801 MK-801 NMDAR NMDA Receptor MK801->NMDAR Antagonizes GABA GABAergic Interneuron MK801->GABA Blocks NMDAR on IonChannel Ion Channel Blockade CaInflux Decreased Ca2+ Influx IonChannel->CaInflux LTP Impaired Long-Term Potentiation (LTP) CaInflux->LTP CognitiveDeficits Cognitive Deficits (Learning & Memory) LTP->CognitiveDeficits Pyramidal Pyramidal Neuron (Disinhibition) GABA->Pyramidal Reduced Inhibition Pyramidal->CognitiveDeficits

Caption: MK-801 induced cognitive impairment pathway.

This compound: A Novel Therapeutic Approach

This compound is a potent and selective inhibitor of PDE2A, an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][20] By inhibiting PDE2A, this compound increases the intracellular levels of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which plays a critical role in synaptic plasticity and memory. The upregulation of phosphorylated AMPA receptor subunit GluR1 is also a key downstream effect.[3][20]

TAK915_Pathway TAK915 This compound PDE2A PDE2A TAK915->PDE2A Inhibits cAMP ↑ cAMP PDE2A->cAMP Hydrolyzes cGMP ↑ cGMP PDE2A->cGMP Hydrolyzes PKA PKA Activation cAMP->PKA PKG PKG Activation cGMP->PKG CREB CREB Phosphorylation PKA->CREB PKG->CREB GluR1 GluR1 Phosphorylation PKG->GluR1 SynapticPlasticity Enhanced Synaptic Plasticity & Memory CREB->SynapticPlasticity GluR1->SynapticPlasticity

Caption: this compound mechanism of action for cognitive enhancement.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound in reversing MK-801-induced cognitive deficits.

Experimental_Workflow Start Animal Acclimatization Grouping Random Assignment to Treatment Groups Start->Grouping MK801_Admin MK-801 or Vehicle Administration Grouping->MK801_Admin Compound_Admin Test Compound (e.g., this compound) or Vehicle Administration MK801_Admin->Compound_Admin Behavioral Behavioral Testing (MWM, RAM, etc.) Compound_Admin->Behavioral Data_Analysis Data Collection & Statistical Analysis Behavioral->Data_Analysis Results Evaluation of Cognitive Performance Data_Analysis->Results

Caption: General experimental workflow for preclinical cognitive testing.

Conclusion

The available preclinical evidence suggests that this compound holds promise as a therapeutic agent for cognitive impairment associated with NMDA receptor hypofunction. Its mechanism of action, centered on the potentiation of cyclic nucleotide signaling, offers a distinct approach compared to the broader receptor-binding profiles of atypical antipsychotics like olanzapine or the cholinesterase inhibition of donepezil. While olanzapine and donepezil have also demonstrated efficacy in reversing MK-801-induced deficits, direct comparative studies are necessary to definitively establish the relative therapeutic potential of this compound. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support further research and development in this critical area of neuroscience.

References

Comparative Analysis of TAK-915 for the Treatment of Phencyclidine-Induced Social Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the phosphodiesterase 2A (PDE2A) inhibitor, TAK-915, in the context of phencyclidine (PCP)-induced social withdrawal, a preclinical model relevant to the negative symptoms of schizophrenia. The document is intended for researchers, scientists, and professionals in drug development, offering an objective look at experimental data, protocols, and underlying signaling pathways.

Introduction to the PCP Model and this compound

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. Social withdrawal is a core negative symptom that is particularly debilitating and difficult to treat with current antipsychotics.[1] The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is used in preclinical research to model both positive and negative symptoms of schizophrenia in rodents.[2] Sub-chronic administration of PCP in rats induces a state of social withdrawal, providing a valuable model for screening novel therapeutic compounds.[2][3]

This compound is a selective, brain-penetrant PDE2A inhibitor.[3] PDE2A is an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE2A, this compound increases intracellular levels of cGMP, which is known to play a crucial role in the glutamatergic signaling pathway, a pathway implicated in the pathophysiology of schizophrenia.[3]

Mechanism of Action: The PDE2A-cGMP Signaling Pathway

The therapeutic potential of this compound is rooted in its ability to modulate glutamatergic signaling downstream of NMDA receptors. PCP-induced NMDA receptor hypofunction leads to disruptions in this pathway. This compound acts by inhibiting PDE2A, which prevents the breakdown of cGMP. Elevated cGMP levels are believed to enhance downstream signaling, including the phosphorylation of the AMPA receptor subunit GluR1, potentially restoring synaptic function and alleviating deficits like social withdrawal.[3]

cluster_0 Glutamatergic Synapse cluster_1 Intracellular Signaling & this compound Action PCP Phencyclidine (PCP) NMDA_R NMDA Receptor PCP->NMDA_R Antagonism Signaling_Cascade Disrupted Downstream Signaling NMDA_R->Signaling_Cascade Leads to PDE2A PDE2A Enzyme Glutamate Glutamate Glutamate->NMDA_R TAK915 This compound TAK915->PDE2A Inhibition cGMP cGMP PDE2A->cGMP Hydrolyzes Five_GMP 5'-GMP (inactive) Downstream Enhanced Downstream Signaling (e.g., pGluR1) cGMP->Downstream Promotes

Caption: this compound mechanism in the context of PCP-induced signaling disruption.

Performance Data: this compound in the Social Interaction Test

Studies have demonstrated that this compound can effectively prevent social withdrawal induced by sub-chronic PCP administration in rats. The primary measure in these experiments is the time spent in social interaction.

Treatment GroupDosageSocial Interaction Time (s)Outcome vs. PCP + Vehicle
Vehicle + VehicleN/AHigh (Normal Interaction)N/A
PCP + VehicleN/ALow (Social Withdrawal)Baseline
PCP + this compound 10 mg/kg High (Normal Interaction) Significant Prevention[3]
PCP + this compound3 mg/kgLow (Social Withdrawal)No Significant Effect[3]

Table 1: Summary of this compound efficacy in a preclinical PCP-induced social withdrawal model. Data is qualitative based on study outcomes.[3]

Comparison with Alternative Compounds

Other pharmacological agents have been investigated for their effects on PCP-induced social withdrawal, primarily targeting the endocannabinoid system. A comparison highlights the different mechanisms being explored to treat negative symptoms.

CompoundMechanism of ActionEffect on PCP-Induced Social WithdrawalReference
This compound PDE2A InhibitorPrevents social withdrawal[3]
URB597 FAAH Inhibitor (increases anandamide)Reverses social withdrawal
CP55,940 Potent CB1 Receptor AgonistReverses social withdrawal
LY225910 Selective CCK2 Receptor AntagonistBlocks PCP-induced social withdrawal
AM251 / SR141716 CB1 Receptor AntagonistsInduce social withdrawal in control animals

Table 2: Comparison of this compound with alternative therapeutic agents targeting different signaling pathways.

Experimental Protocols

A standardized methodology is crucial for the validity of preclinical findings. Below are the detailed protocols for the PCP-induced social withdrawal model and the social interaction test.

PCP-Induced Social Withdrawal Animal Model
  • Subjects : Male Sprague-Dawley rats are typically used. Animals are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration :

    • Phencyclidine (PCP) is administered at a dose of 2 mg/kg, twice daily, for 7 consecutive days via subcutaneous or intraperitoneal injection.

    • A control group receives saline or vehicle on the same schedule.

    • This is followed by a 7-day washout period where no injections are given to allow for the acute effects of the drug to dissipate, leaving the more persistent neuroadaptations.

  • Therapeutic Treatment : On the day of behavioral testing, this compound (e.g., 3 or 10 mg/kg) or vehicle is administered orally, typically 60 minutes before the test.

Social Interaction Test

This test measures the propensity of a rat to interact with an unfamiliar conspecific.

  • Apparatus : A dimly lit, open-field arena (e.g., 60 x 60 x 30 cm) made of a non-reflective material. The arena should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Procedure :

    • Habituation : The test rat is placed individually into the arena for a 10-minute habituation period.

    • Interaction Phase : Immediately following habituation, an unfamiliar, weight- and age-matched "stranger" rat (which has also been habituated to the test environment) is introduced into the arena.

    • Data Collection : The behavior of the pair is recorded via an overhead video camera for 10 minutes. An observer, blind to the treatment conditions, scores the total duration of active social behaviors.

  • Behaviors Scored : Active social interaction includes sniffing, grooming, following, touching, and crawling over or under the partner. Passive contact (e.g., sitting or lying next to each other) is not included.

cluster_PCP PCP Treatment Phase (Days 1-7) cluster_Washout Washout Period (Days 8-14) cluster_Test Behavioral Testing (Day 15) PCP_Admin PCP (2 mg/kg, twice daily) or Vehicle Administration Washout No Injections PCP_Admin->Washout TAK_Admin Oral Administration: This compound or Vehicle Washout->TAK_Admin Wait 60 min Wait TAK_Admin->Wait SI_Test Social Interaction Test (10 min) Wait->SI_Test Analysis Data Analysis SI_Test->Analysis

Caption: Experimental workflow for testing this compound on PCP-induced social withdrawal.

Conclusion

The PDE2A inhibitor this compound demonstrates significant potential in ameliorating social withdrawal in a well-established preclinical model of schizophrenia. At a dose of 10 mg/kg, it effectively prevents the social interaction deficits induced by sub-chronic PCP administration in rats[3]. Its mechanism, which involves enhancing cGMP signaling within the glutamatergic system, is distinct from that of current antipsychotics and other experimental compounds targeting the endocannabinoid system. This positions this compound as a promising candidate for addressing the negative symptoms of schizophrenia, warranting further investigation in clinical settings.

References

Safety Operating Guide

Navigating the Disposal of Tak-915: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Tak-915, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established protocols for the disposal of research chemicals provide a clear and safe path forward. The fundamental principle is to treat the compound as hazardous waste in the absence of explicit disposal instructions.

Immediate Safety and Logistical Information

When a Safety Data Sheet (SDS) is not available for a specific research compound like this compound, the recommended course of action is to adhere to the general guidelines for chemical waste disposal established by your institution's Environmental Health and Safety (EHS) department. This approach ensures that all local, state, and federal regulations are met, safeguarding both laboratory personnel and the environment.

Key Steps for Proper Disposal:

  • Consult Your Institution's EHS Department: This is the most critical step. Your EHS department is the definitive resource for guidance on the proper disposal of chemical waste. They will provide specific instructions based on the chemical's known properties and in accordance with regulations.

  • Treat as Hazardous Waste: In the absence of specific information to the contrary, this compound should be handled and disposed of as hazardous chemical waste. This includes any contaminated materials, such as personal protective equipment (PPE), empty containers, and solutions containing the compound.

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: this compound

    • The words "Hazardous Waste"

    • A description of the waste (e.g., "Solid this compound," "Aqueous solution of this compound")

    • The date the waste was generated.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Improper mixing can lead to dangerous chemical reactions.

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

Quantitative Data and Storage

While specific disposal data is unavailable, information regarding the storage of this compound can help in its overall management.

Storage ConditionDuration
Powder -20°C
In solvent -80°C

This data is provided for informational purposes and should be confirmed with the specific vendor's recommendations.

Experimental Protocols

Due to the proprietary nature of drug development, detailed experimental protocols involving this compound are not publicly available. For in-vivo studies, researchers should refer to literature on similar small molecule inhibitors and consult with their institution's Institutional Animal Care and Use Committee (IACUC) for protocol approval.

Disposal Workflow

start Start: Need to dispose of this compound sds_check Is the Safety Data Sheet (SDS) for this compound available? start->sds_check sds_yes Follow specific disposal instructions outlined in the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste sds_check->sds_no No end End: Proper Disposal Complete sds_yes->end contact_ehs Contact your institution's Environmental Health & Safety (EHS) Department sds_no->contact_ehs label_waste Properly label the waste container: - Chemical Name (this compound) - 'Hazardous Waste' - Description of Waste - Date contact_ehs->label_waste segregate_waste Segregate this compound waste from other chemical waste streams. label_waste->segregate_waste store_waste Store in a designated, secure area with secondary containment. segregate_waste->store_waste ehs_pickup Arrange for waste pickup by the EHS department. store_waste->ehs_pickup ehs_pickup->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.